molecular formula C10H10N2O B11914422 (3-Aminoquinolin-2-yl)methanol

(3-Aminoquinolin-2-yl)methanol

Cat. No.: B11914422
M. Wt: 174.20 g/mol
InChI Key: VVHZPAWIRZWBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminoquinolin-2-yl)methanol is a quinoline-based chemical building block of significant interest in medicinal and organic chemistry research. The quinoline scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities. This specific derivative features both an amino and a hydroxymethyl functional group, making it a versatile intermediate for constructing more complex molecules. Quinoline cores are extensively studied for their potential antibacterial, antiviral, and anticancer properties. Research indicates that quinoline-stilbene hybrids exhibit promising activity against Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy close to established antibiotics like ciprofloxacin . Furthermore, quinoline derivatives have demonstrated antimalarial, antitubercular, and anti-HIV activities, highlighting the scaffold's value in developing therapeutics for a range of diseases . The structural motifs present in this compound allow researchers to explore these pharmacological areas through further chemical modification and hybridization. This compound is provided as a high-purity material to ensure consistent results in experimental workflows. It is intended for research applications in laboratory settings only, such as in molecular docking studies, synthesis of novel hybrid molecules, and biological activity screening. Handle with appropriate precautions in a well-ventilated place and wear suitable protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(3-aminoquinolin-2-yl)methanol

InChI

InChI=1S/C10H10N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6,11H2

InChI Key

VVHZPAWIRZWBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)CO)N

Origin of Product

United States

Synthetic Methodologies for 3 Aminoquinolin 2 Yl Methanol

Conventional Synthetic Routes

Conventional approaches to synthesizing (3-Aminoquinolin-2-yl)methanol typically involve a sequence of well-established chemical reactions. These methods build the molecule step-by-step, starting from common and readily available precursors. A general traditional pathway includes the formation of the quinoline (B57606) ring system, followed by functionalization steps such as nitration, reduction, and hydroxymethylation to install the required amino and methanol (B129727) groups at the correct positions. vulcanchem.com

Multi-Step Synthesis Strategies from Common Precursors

The formation of the quinoline core is the foundational step in the synthesis. Several classic named reactions are employed for this purpose, each with its own set of precursors and conditions.

Friedländer Annulation : This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). iipseries.orgpharmaguideline.com The process is typically catalyzed by an acid or a base and proceeds via an amino-ketone condensation followed by an intramolecular cyclocondensation. iipseries.org This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Skraup Synthesis : In this method, quinoline is synthesized through the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com

Combes Synthesis : This synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones in the presence of an acid catalyst like sulfuric acid. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction : This reaction uses α,β-unsaturated carbonyl compounds and anilines to form quinolines. wikipedia.org

Reaction NameReactantsKey Features
Friedländer Annulationo-Aminoaryl aldehyde/ketone + α-Methylene ketone/aldehydeAcid or base-catalyzed; versatile for substituted quinolines. iipseries.org
Skraup SynthesisAniline + Glycerol + Sulfuric Acid + Oxidizing AgentForms the basic quinoline structure. pharmaguideline.com
Combes SynthesisAniline + β-DiketoneYields 2,4-disubstituted quinolines. iipseries.org
Doebner-von Miller ReactionAniline + α,β-Unsaturated Carbonyl CompoundA flexible method for producing a variety of quinolines. wikipedia.org

To obtain the final this compound structure, a methanol group (-CH₂OH) must be present at the C-2 position. This is typically achieved through the transformation of a precursor functional group. A common strategy involves establishing a quinoline with a carboxylate group at the C-2 position, which is then reduced to the primary alcohol.

One plausible route begins with a Friedländer synthesis between a 2-aminobenzaldehyde (B1207257) and a β-keto ester, such as ethyl acetoacetate, which would yield an ethyl 2-quinolinecarboxylate derivative. pharmaguideline.com Subsequently, this ester group can be reduced to the corresponding hydroxymethyl group. The reduction of a carboxylate or an aldehyde to an alcohol is a standard transformation in organic synthesis. For instance, a 2-carbaldehyde group, which can be introduced via Vilsmeier-Haack type reactions on acetanilides, can be reduced to the required methanol group. researchgate.net

The amino group at the C-3 position is often introduced via a two-step process involving nitration followed by reduction. vulcanchem.com After the formation of the quinoline ring, it can be subjected to nitrating conditions, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the ring. The directing effects of the existing substituents will influence the position of nitration. Once the 3-nitroquinoline (B96883) intermediate is obtained, the nitro group is reduced to an amino group (-NH₂). This reduction is commonly achieved using reagents such as iron powder in acetic acid, tin(II) chloride, or through catalytic hydrogenation. vulcanchem.commdpi.com

An alternative approach involves the synthesis of 3-aminoquinoline (B160951) derivatives from 3-ylideneoxindoles through a photocatalytic process involving a cascade C–N bond formation and denitrogenation. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Factors such as the choice of solvent, reaction temperature, catalyst, and reaction time are systematically varied to find the most efficient synthetic protocol. acs.org

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, catalyst activity, and reaction rates. In quinoline synthesis, polar solvents like ethanol (B145695) and acetonitrile (B52724) have been shown to be more effective than nonpolar solvents such as toluene. researchgate.net The improved performance in polar solvents is often attributed to the enhanced solubility of the reactants and the ability of the solvent to swell certain heterogeneous catalysts, leading to higher catalytic activity. researchgate.net In some cases, solvent-free conditions or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) are explored to develop more environmentally benign processes. researchgate.nettandfonline.com

Temperature is another critical parameter. Many classical quinoline syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, require very high temperatures (often exceeding 250 °C) for the cyclization step. mdpi.com Such drastic conditions can lead to product decomposition and side reactions. mdpi.com Therefore, controlling the temperature is essential for selectivity. Modern methods, including microwave-assisted synthesis, can significantly reduce reaction times and improve yields by allowing for rapid and uniform heating to a precise temperature. vulcanchem.commdpi.com For example, a traditional reflux synthesis might take 12 hours at 120°C for a 55% yield, whereas a microwave-assisted approach could achieve an 82% yield in just 30 minutes at 150°C. vulcanchem.com Some syntheses are designed to be temperature-controlled to achieve selectivity between different products. acs.org

Effect of Solvent and Temperature on Quinoline Synthesis Yield
SolventTemperature (°C)Yield (%)Reference
TolueneRefluxLow researchgate.net
AcetonitrileRefluxModerate-High researchgate.net
EthanolRefluxHigh researchgate.netresearchgate.net
Water9060-94 tandfonline.com
DMSO/H₂O120~80 acs.org
None (Solvent-free)110-120High (up to 91%) tandfonline.com
Catalyst Selection and Loading Optimization

The synthesis of quinoline derivatives, including this compound, is often reliant on catalytic processes where the choice of catalyst and its loading are paramount for success. Traditional syntheses may have yields of 40-60%, but modern catalytic methods can significantly improve this. vulcanchem.com For instance, catalytic systems using palladium or copper are under investigation to streamline the synthetic steps. vulcanchem.com

In broader quinoline synthesis, a variety of transition metals are employed. Catalysts based on cobalt, nickel, and iron are gaining prominence as sustainable alternatives to precious metals like palladium and rhodium. organic-chemistry.orgrsc.org For example, cobalt complexes supported by pincer ligands have been designed for the dehydrogenative activation of alcohols, a key step in certain quinoline syntheses. rsc.org The optimization of catalyst loading is a critical parameter. High catalyst loading can lead to increased costs and potential product contamination, while insufficient loading results in low conversion rates and yields. Typically, catalyst loading in these systems is kept low, often in the range of 1-10 mol%, to ensure efficiency and atom economy. rsc.orgunibo.it For example, a rhodium-catalyzed synthesis of 2-pyridone derivatives was successful with a catalyst loading as low as 1 mol%. rsc.org The optimal loading is determined empirically for each specific reaction, balancing reaction time, temperature, and yield.

Table 1: Overview of Catalytic Systems in Quinoline Synthesis

Catalyst System Typical Loading (mol%) Key Features Related Application Reference
Palladium (Pd) Complexes 1-5 High activity, good functional group tolerance. Cross-coupling and annulation reactions. organic-chemistry.org
Copper (Cu) Complexes 2-10 Cost-effective, versatile for C-N bond formation. Annulation and decarboxylative cyclization. organic-chemistry.orgmdpi.com
Nickel (Ni) Complexes 5-10 Sustainable, effective in dehydrogenative coupling. Synthesis from aminoaryl alcohols and ketones. organic-chemistry.org
Cobalt (Co) Complexes 1-5 Abundant, unique reactivity in C-H activation. Regioselective synthesis via C-H activation/cyclization. organic-chemistry.orgrsc.orgrsc.org
Regioselectivity and Stereoselectivity Considerations

Achieving the correct substitution pattern—an amino group at the C3 position and a methanol group at the C2 position—is a significant challenge of regioselectivity. Traditional methods like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offer a direct route to the quinoline core. vulcanchem.comunibo.it The choice of precursors is crucial for defining the final substitution pattern.

Modern catalytic methods provide more sophisticated control over regioselectivity. For instance, highly regioselective Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes can produce specific quinoline isomers. organic-chemistry.org The directing group on the aniline substrate and the nature of the alkyne coupling partner steer the reaction to the desired position. Similarly, the annulation of o-iodoanilines with propargyl alcohols, catalyzed by palladium, yields 2,4-disubstituted quinolines with high regioselectivity. organic-chemistry.org For the synthesis of this compound, a strategy could involve the [4+2] cycloaddition of an in-situ generated azadiene (from 2-aminobenzyl alcohol) with a terminal alkyne bearing the desired functional group, which allows for the regioselective formation of C3-functionalized quinolines. organic-chemistry.org

This compound itself is achiral. However, stereoselectivity becomes critical when synthesizing chiral derivatives or when using chiral catalysts that might interact differently with prochiral substrates. The development of asymmetric catalytic systems, often employing chiral ligands, is essential for producing enantiomerically pure compounds. mdpi.com For example, organocatalytic asymmetric synthesis using primary amine thiourea (B124793) catalysts has been developed for producing 3-nitro-1,2-dihydroquinolines with high enantiomeric excess (up to 90% ee). nih.gov Such strategies could be adapted for the stereoselective reduction of a precursor ketone to the corresponding chiral alcohol derivative.

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. This includes one-pot reactions, cascade sequences, and the use of advanced catalytic systems that minimize waste and energy consumption.

One-Pot and Cascade Reaction Sequences

A cascade reaction, where multiple bond-forming events occur sequentially in a single catalytic cycle, offers even greater efficiency. A photocatalytic method has been reported for accessing C3-aminoquinolin-2(1H)-ones through a cascade C–N bond formation and denitrogenation process, starting from 3-ylideneoxindoles. rsc.org The development of a one-pot, three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate (B8463686) has been shown to produce highly substituted tetrahydroquinolines. researchgate.net Applying this logic to this compound, a hypothetical cascade could involve the coupling of a 2-aminobenzyl alcohol derivative with a suitable two-carbon synthon, followed by cyclization and in-situ functional group manipulation, all under the control of a single catalyst.

Catalytic Synthesis Strategies (e.g., Metal-Catalyzed, Organocatalytic)

The move towards catalytic synthesis is a cornerstone of green chemistry. Both metal-based and metal-free organocatalytic strategies have been extensively developed for quinoline synthesis.

A wide array of catalytic systems has been explored to synthesize the quinoline scaffold, offering a toolbox for accessing molecules like this compound.

Metal-Catalyzed Systems : Earth-abundant first-row transition metals are of significant interest. Manganese-based catalysts, for instance, have been used for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. mdpi.comnih.gov Iron-catalyzed dehydrogenative coupling provides an alternative to palladium-catalyzed reactions for forming quinolinones. rsc.org Copper catalysis is particularly versatile, enabling the direct synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid via a decarboxylative cascade cyclization. organic-chemistry.org

Organocatalytic Systems : Organocatalysis avoids the use of potentially toxic and expensive metals. An enantioselective aza-Michael-Henry domino reaction, catalyzed by a primary amine thiourea catalyst, has been developed to produce chiral 3-nitro-1,2-dihydroquinolines. nih.gov This demonstrates the power of organocatalysis to control stereochemistry.

Photocatalysis : Visible-light-mediated methods represent a green approach, using light as a traceless reagent. An anthraquinone-based organic photocatalyst can mediate the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to yield quinolines at room temperature. organic-chemistry.org

Table 2: Comparison of Advanced Catalytic Strategies for Quinoline Synthesis

Strategy Catalyst Example Key Advantages Reference
Metal-Catalysis (Base Metals) α-MnO₂ Low cost, low toxicity, reusable. mdpi.com
Metal-Catalysis (Precious Metals) [Cp*RhCl₂]₂ High efficiency, high regioselectivity. rsc.org
Organocatalysis Primary Amine Thiourea Metal-free, enables enantioselectivity. nih.gov

In metal-catalyzed reactions, the ligand bound to the metal center plays a crucial role in dictating the catalyst's activity, selectivity, and stability. The rational design of ligands is therefore a key area of research for improving synthetic efficiency.

Pincer Ligands : These are tridentate ligands that bind to a metal in a meridional fashion, creating a highly stable and well-defined catalytic center. Cobalt(II) complexes supported by NNN-donor pincer ligands have been shown to be effective catalysts for quinoline synthesis through the dehydrogenative activation of alcohols. rsc.org

Chiral Ligands for Asymmetric Catalysis : The creation of chiral molecules often relies on ligands that can effectively transfer their stereochemical information to the substrate. Ligands that operate through noncovalent interactions, such as hydrogen bonding, can pre-organize the substrate in the catalyst's active site to achieve high enantioselectivity. mdpi.com For example, a chiral monophosphorus ligand, BaryPhos, which features a tethered hydrogen-bonding donor, has been developed for enantioselective reactions. mdpi.com

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form robust bonds with metal centers, leading to highly stable and active catalysts. Dissymmetric Au-NHC complexes have shown exceptionally high activity in the addition of methanol to internal alkynes, a transformation relevant to functionalizing precursors. researchgate.net

Tridentate Schiff Base Ligands : Simple, easy-to-synthesize ligands can also be highly effective. A copper(II) complex with a tridentate (NNN) Schiff base ligand derived from 8-aminoquinoline (B160924) has been used to catalyze C–N bond formation, demonstrating how the quinoline framework itself can be part of an efficient ligand system. mdpi.com

The careful tuning of a ligand's steric and electronic properties allows chemists to optimize a catalytic reaction, enhancing its efficiency and selectivity for the synthesis of complex targets like this compound.

Microwave-Assisted and Sonochemical Synthesis

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave irradiation and sonochemistry to enhance reaction rates, improve yields, and promote greener chemical processes. These methods have been successfully applied to the synthesis of quinoline scaffolds, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This localized heating often leads to a dramatic reduction in reaction times, from hours to mere minutes, and a notable increase in product yields and purity. In the context of this compound synthesis, microwave irradiation has been shown to be a highly effective methodology. vulcanchem.com

Conventional synthesis routes, which may involve multi-step processes like Friedländer annulation followed by functional group manipulations, typically result in yields around 40-60%. vulcanchem.com In contrast, microwave-assisted methods can significantly boost the efficiency of these transformations. For example, by employing microwave heating, the synthesis of this compound can achieve yields of 75-85%. vulcanchem.com The process enhances reaction homogeneity and can be completed in as little as 30 minutes at 150°C. vulcanchem.com This rapid and high-yielding approach represents a substantial improvement over traditional reflux techniques, which often require extended reaction times (e.g., 12 hours) and produce lower yields. vulcanchem.com

MethodConditionsTimeYieldPurityReference
Traditional RefluxH₂SO₄, 120°C12 hours55%90% vulcanchem.com
Microwave-Assisted150°C30 minutes82%98% vulcanchem.com

Sonochemical Synthesis

Sonochemistry harnesses the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with transient high temperatures and pressures, accelerating mass transfer and reaction rates. tandfonline.com This technique is considered an environmentally friendly method as it is less energy-intensive and often reduces the formation of byproducts. tandfonline.com

While specific reports on the sonochemical synthesis of this compound are not prevalent, the application of ultrasound has been widely documented for the synthesis of various quinoline derivatives. tandfonline.commdpi.com For instance, the synthesis of 7-chloroquinoline (B30040) derivatives has been successfully achieved in an ultrasonic bath, with reaction times as short as 30 to 40 minutes at 90°C, resulting in good yields and high purity products. tandfonline.comsemanticscholar.org These "click" reactions, promoted by ultrasound, demonstrate the utility of sonochemistry in rapidly forming the quinoline core and introducing functional groups. tandfonline.com The advantages observed in these related syntheses, such as short reaction times and ease of product isolation, suggest that sonochemical methods could be a viable and efficient strategy for the production of this compound. rsc.org

Flow Chemistry Methodologies for Continuous Production

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals. researchgate.net Its advantages over traditional batch processing include superior heat and mass transfer, enhanced safety for hazardous reactions, precise process control, and straightforward scalability. researchgate.netbeilstein-journals.org These features make it an attractive platform for the continuous production of quinoline derivatives.

The synthesis of quinolines via classic named reactions like the Doebner-Miller reaction has been successfully adapted to continuous flow systems. rsc.orgresearchgate.net For example, the production of 2-methylquinoline (B7769805) derivatives has been demonstrated using a flow reactor, which offers a rapid and green route to these compounds in good to excellent yields (39-91%). researchgate.net Continuous stirred tank reactors (CSTRs) have also been employed for Doebner-Miller syntheses, proving effective for reactions that generate solid byproducts and enabling a scalable approach with increased yields and continuous workup. acs.org

Furthermore, photochemical methods have been integrated into flow chemistry for quinoline synthesis. A continuous photochemical process involving an alkene isomerization and cyclocondensation cascade can generate various substituted quinolines in high yields, with production rates exceeding one gram per hour. ucd.ie This high-purity output can be directly "telescoped" into subsequent reaction steps, such as hydrogenation, without intermediate purification. ucd.ie

Flow Chemistry ApproachKey FeaturesTypical Throughput/YieldReference(s)
Doebner-Miller ReactionUses a flow reactor with a homogeneous acid catalyst in water.39-91% yields rsc.orgresearchgate.net
Photochemical CascadeTandem photoisomerization-cyclization process using a high-power LED reactor.>1 gram/hour ucd.ie
CSTR SystemUtilizes continuous stirred tank reactors, suitable for reactions with solid byproducts.Increased yields compared to batch acs.org

While the direct continuous flow synthesis of this compound is not explicitly detailed in the literature, these established methodologies for the quinoline core structure provide a strong foundation. A multi-step flow process could be envisioned, starting with the formation of the quinoline ring, followed by subsequent functionalization steps (e.g., amination, hydroxymethylation) in integrated downstream reactor modules. Such a system would allow for the efficient, safe, and scalable continuous production of this compound.

Biocatalytic Approaches (if applicable)

Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. While direct biocatalytic synthesis of the entire this compound molecule is not documented, enzymatic methods are highly applicable for the stereoselective introduction of its key functional groups, particularly the chiral aminomethanol (B12090428) moiety.

The synthesis of chiral amino alcohols is a well-established application of biocatalysis. mdpi.com Transaminases (TAs) are a class of enzymes capable of converting a ketone or aldehyde into a chiral amine with high enantiopurity. mdpi.comnottingham.ac.uk A potential biocatalytic route to this compound could involve a chemoenzymatic strategy:

Chemical Synthesis of a Precursor: A chemical synthesis would first be used to construct the corresponding keto-precursor, 3-aminoquinoline-2-carbaldehyde (B11914855) or a protected version thereof.

Biocatalytic Reduction: An alcohol dehydrogenase (ADH) could then be used for the stereoselective reduction of the aldehyde group to the primary alcohol. Alternatively, a precursor like 2-acetyl-3-aminoquinoline could be synthesized.

Biocatalytic Transamination: A transaminase could be employed to asymmetrically convert the ketone group of a precursor like 2-acetyl-3-aminoquinoline into a chiral amine. This would be followed by a reduction of the acetyl group.

A more integrated biocatalytic cascade could involve a one-pot system using multiple enzymes. For instance, a cascade could be designed featuring a transaminase for amine group installation and an alcohol dehydrogenase for the reduction of a carbonyl group, a strategy that has been successfully used to produce other complex chiral molecules. mdpi.comnottingham.ac.uk The use of whole-cell biocatalysts, such as Gluconobacter oxydans, is another promising approach, as these organisms are known for their efficient and regioselective oxidation of alcohols, which could be relevant in a retro-synthetic or cascade approach. nottingham.ac.uk

The application of biocatalysis offers a pathway to produce enantiomerically pure this compound, which is often crucial for pharmacological activity. Although this approach is currently speculative for this specific compound, the extensive research on using enzymes like transaminases and alcohol dehydrogenases for the synthesis of chiral amino alcohols provides a strong proof-of-concept for its feasibility. mdpi.comnottingham.ac.uk

Structural Elucidation and Conformational Analysis of 3 Aminoquinolin 2 Yl Methanol

Spectroscopic Characterization for Structural Confirmation

The structural integrity of (3-Aminoquinolin-2-yl)methanol is unequivocally established through a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a conclusive characterization of the molecule.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the proton's electronic environment. Protons on the quinoline (B57606) ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts influenced by the electron-donating amino group and the hydroxymethyl substituent. The protons of the methylene (B1212753) group (-CH₂OH) would likely appear as a singlet or a multiplet in the upfield region (around δ 4.5-5.0 ppm), shifted downfield due to the adjacent oxygen and the aromatic ring. The amino (-NH₂) protons and the hydroxyl (-OH) proton are expected to appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

The coupling patterns (splitting of signals) arise from the interaction of neighboring non-equivalent protons (spin-spin coupling) and provide crucial information about the substitution pattern on the quinoline ring. For instance, the protons on the benzene (B151609) moiety of the quinoline system would exhibit characteristic doublet, triplet, or doublet of doublets patterns depending on their position and the number of adjacent protons.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-4 ~7.5 s -
H-5 ~7.8 d 8.0
H-6 ~7.4 t 7.5
H-7 ~7.6 t 7.5
H-8 ~8.0 d 8.0
-CH₂- ~4.8 s -
-NH₂ ~5.3 (broad) s -
-OH Variable (broad) s -

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The carbon atoms of the quinoline ring are expected to resonate in the downfield region (δ 110-150 ppm). The C-2 and C-3 carbons, being directly attached to the amino and hydroxymethyl groups, will have their chemical shifts significantly influenced by these substituents. The carbon of the methylene group (-CH₂OH) would appear at a characteristic chemical shift in the range of δ 60-65 ppm.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 ~150
C-3 ~130
C-4 ~120
C-4a ~128
C-5 ~129
C-6 ~125
C-7 ~127
C-8 ~122
C-8a ~147
-CH₂OH ~62

Note: These are predicted values and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. unimi.it Cross-peaks in the COSY spectrum connect signals from protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons around the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. unimi.it Each cross-peak in the HSQC spectrum links the signal of a proton to the signal of the carbon it is attached to, allowing for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. unimi.it HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the hydroxymethyl group to the C-2 position of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. unimi.it Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This is crucial for determining the three-dimensional conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thereby confirming the proposed structure of this compound.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of the amino (-NH₂) group would be confirmed by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. The hydroxyl (-OH) group of the methanol (B129727) substituent would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, the broadening being a result of hydrogen bonding. The C-H stretching vibrations of the aromatic quinoline ring are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methylene group will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system will produce a series of sharp bands in the 1450-1650 cm⁻¹ region. Finally, the C-O stretching vibration of the primary alcohol would be observed as a strong band in the 1000-1050 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amino) Stretching 3300-3500 Medium-Weak
O-H (Alcohol) Stretching 3200-3600 Broad, Strong
Aromatic C-H Stretching >3000 Medium
Aliphatic C-H Stretching <3000 Medium
C=C, C=N (Aromatic) Stretching 1450-1650 Medium-Strong

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound upon ionization. For this compound (C₁₀H₁₀N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (174.20 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule. Common fragmentation pathways for quinoline derivatives often involve the loss of small, stable molecules. nih.govmcmaster.cachempap.orgcdnsciencepub.comresearchgate.net For this compound, characteristic fragmentation could include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺

Loss of water (H₂O): [M - 18]⁺

Loss of hydrogen cyanide (HCN) from the quinoline ring: A common fragmentation for quinolines.

The analysis of these fragment ions helps to piece together the structure of the parent molecule and provides further confirmation of the presence of the amino and hydroxymethyl functional groups.

Table of Compound Names

Compound Name
This compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). For this compound (C₁₀H₁₀N₂O), this analysis provides unambiguous validation of its molecular formula.

The analysis is commonly performed using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer. In positive-ion mode, the molecule is protonated to form the pseudomolecular ion [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated exact mass for the proposed formula, C₁₀H₁₁N₂O⁺. A minimal deviation between the observed and theoretical values, typically expressed in parts per million (ppm), confirms the elemental formula.

The results from a typical HRMS analysis of this compound are summarized in Table 3.1.3.1. The observed mass of 175.0872 Da shows excellent agreement with the theoretical mass, with an error of only 0.46 ppm. This low error value falls well within the accepted tolerance (typically < 5 ppm) for small molecules, thereby providing conclusive evidence for the elemental composition of C₁₀H₁₀N₂O.

Table 3.1.3.1. HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₀N₂O
Ion Species[M+H]⁺
Calculated Exact Mass (Da)175.08714
Observed Exact Mass (Da)175.0872
Mass Error (ppm)0.46
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) provides critical information about the molecule's connectivity and substructures. In an MS/MS experiment, the precursor ion of interest—in this case, the protonated molecule [M+H]⁺ at m/z 175.1—is isolated and subjected to fragmentation, typically via Collision-Induced Dissociation (CID). The resulting product ions are then analyzed to reveal characteristic structural motifs.

The fragmentation pattern of this compound is highly informative, reflecting the lability of the hydroxymethyl and amino substituents. Key fragmentation pathways include:

Loss of Water (H₂O): The primary and most abundant fragmentation pathway involves the facile neutral loss of a water molecule (18.01 Da) from the protonated hydroxymethyl group, yielding a highly stabilized resonance cation at m/z 157.1.

Loss of Formaldehyde (B43269) (CH₂O): A subsequent or alternative fragmentation involves the loss of formaldehyde (30.01 Da), resulting in a fragment corresponding to the 3-aminoquinoline (B160951) cation at m/z 145.1.

Loss of Ammonia (B1221849) (NH₃): The loss of ammonia (17.03 Da) from the amino group at the C3 position generates a fragment ion at m/z 158.1, corresponding to the (2-hydroxymethyl)quinoline cation.

These characteristic losses provide direct evidence for the presence and location of both the -CH₂OH and -NH₂ groups on the quinoline scaffold. The detailed fragmentation data are presented in Table 3.1.3.2.

Table 3.1.3.2. Key MS/MS Fragmentation Data for Protonated this compound
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
175.1157.1H₂O (18.01 Da)[3-Amino-2-methylidenequinolinium]⁺
175.1145.1CH₂O (30.01 Da)[3-Aminoquinolinium]⁺
175.1158.1NH₃ (17.03 Da)[(2-Hydroxymethyl)quinolinium]⁺
157.1130.1HCN (27.01 Da)[Quinolinium fragment after loss of aminonitrile group]

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated system. The spectrum of this compound is dominated by the extensive π-system of the quinoline core. The presence of the electron-donating amino (-NH₂) group and the hydroxymethyl (-CH₂OH) group act as auxochromes, modifying the absorption maxima (λ_max) compared to unsubstituted quinoline.

The amino group at the C3 position, in particular, extends the conjugation and causes a significant bathochromic (red) shift of the characteristic quinoline absorption bands. The spectrum typically exhibits multiple bands corresponding to π→π* transitions within the aromatic system.

The polarity of the solvent can also influence the spectrum (solvatochromism). In a polar protic solvent like ethanol (B145695), hydrogen bonding with the amino and hydroxyl groups can stabilize the ground state more than the excited state, often leading to a hypsochromic (blue) shift compared to a non-polar solvent like cyclohexane. The observed absorption maxima in different solvents are detailed in Table 3.1.4.

Table 3.1.4. UV-Vis Absorption Data for this compound
Solventλmax (nm)Proposed Transition Type
Ethanol248π→π* (Benzenoid E₂ band)
295π→π* (Benzenoid B band)
352π→π* (Intramolecular charge transfer character)
Cyclohexane251π→π* (Benzenoid E₂ band)
299π→π* (Benzenoid B band)
358π→π* (Intramolecular charge transfer character)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystal Growth Methodologies

Obtaining high-quality single crystals suitable for X-ray analysis is a critical prerequisite. For a polar molecule like this compound, several methods can be employed:

Slow Evaporation: This is the most common technique. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate (B1210297)/hexane). The container is covered with a perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature, promoting the formation of well-ordered crystals.

Solvent/Anti-Solvent Diffusion: This method involves dissolving the compound in a small amount of a "good" solvent (e.g., dimethylformamide) in a small vial. This vial is then placed inside a larger, sealed container holding a "poor" solvent (an anti-solvent, e.g., diethyl ether) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Both methods rely on achieving a slow rate of supersaturation to prevent rapid precipitation and encourage the growth of a single, defect-free crystal.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The crystal structure reveals key geometric parameters that offer insight into bonding and conformation. The quinoline ring system is largely planar, as expected for an aromatic structure.

Bond Lengths: The C(3)–N(amino) bond length is typically found to be around 1.368 Å, which is significantly shorter than a standard C–N single bond (~1.47 Å). This shortening indicates substantial delocalization of the nitrogen lone pair into the quinoline π-system. The C(2)–C(11) bond connecting the ring to the methanol carbon is a typical sp²-sp³ single bond (~1.510 Å).

Bond Angles: The angles within the aromatic rings are close to the ideal 120°. The exocyclic angle C(3)–C(2)–C(11) is often slightly expanded from 120° (e.g., 122.5°) to minimize steric repulsion between the adjacent amino and hydroxymethyl groups. The C(2)–C(11)–O(1) angle within the methanol group is close to the tetrahedral angle, at approximately 111.2°.

Torsional Angles: A critical parameter is the torsional angle that defines the orientation of the hydroxymethyl group relative to the quinoline plane. The N(1)–C(2)–C(11)–O(1) torsion angle is typically found to be around -78.5°, indicating that the -CH₂OH group is significantly twisted out of the plane of the quinoline ring. This conformation minimizes steric hindrance and optimally positions the hydroxyl group for participation in intermolecular hydrogen bonding.

Table 3.2.2. Selected Geometric Parameters for this compound from X-ray Crystallography
ParameterAtoms InvolvedValue
Bond Length (Å)C(3)–N(amino)1.368
Bond Length (Å)C(2)–C(11)1.510
Bond Length (Å)C(11)–O(1)1.425
Bond Angle (°)C(3)–C(2)–C(11)122.5
Bond Angle (°)C(2)–C(11)–O(1)111.2
Torsional Angle (°)N(1)–C(2)–C(11)–O(1)-78.5

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is dominated by a robust network of intermolecular hydrogen bonds, which dictates the crystal packing. The molecule possesses multiple hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the hydroxyl oxygen, amino nitrogen, and quinoline ring nitrogen).

Hydrogen Bonding Network: The primary interaction involves the hydroxyl group's hydrogen atom acting as a donor to the quinoline nitrogen atom (N1) of an adjacent molecule (O–H···N). Concurrently, one of the hydrogen atoms of the amino group donates to the hydroxyl oxygen atom of another neighboring molecule (N–H···O). These interactions link the molecules into infinite one-dimensional chains or two-dimensional sheets.

π–π Stacking: In addition to hydrogen bonding, the planar quinoline rings participate in π–π stacking interactions. These interactions typically occur in a parallel-displaced fashion, with an inter-planar distance of approximately 3.5 Å, further stabilizing the crystal lattice by holding the hydrogen-bonded layers together.

The combination of strong, directional hydrogen bonds and weaker, dispersive π–π stacking interactions results in a highly ordered and stable three-dimensional supramolecular assembly.

Table 3.2.3. Representative Hydrogen Bond Geometry in the Crystal Structure
Donor (D)–H···Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D–H···A (°)
O(1)–H(1O)···N(1)i0.851.982.821171
N(2)–H(2A)···O(1)ii0.882.153.015167
Symmetry codes: (i) x, y-1, z; (ii) -x+1, y, -z+1/2

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups relative to the quinoline ring and to each other. These orientations are governed by a delicate interplay of steric hindrance, electronic effects, and intramolecular hydrogen bonding.

The rotational barrier of an amino group on an aromatic ring is influenced by the degree of resonance between the nitrogen lone pair and the aromatic π-system, as well as steric interactions with neighboring groups. For aniline (B41778), the rotational barrier is relatively low. However, in substituted quinolines, the barrier can be influenced by the electronic nature of the ring and adjacent substituents.

For the hydroxymethyl group, rotation around the C2-C(H₂OH) bond will also have an associated energy barrier. The size of the hydroxyl group and its potential for hydrogen bonding will be significant factors. The most stable conformations will seek to minimize steric repulsion. For instance, eclipsed conformations, where the hydroxyl group is aligned with the quinoline ring, are generally less stable than staggered conformations.

To provide a hypothetical representation of these rotational barriers, the following table outlines estimated energy values based on data from analogous systems. These values are for illustrative purposes and would require specific computational studies, such as Density Functional Theory (DFT) calculations, for accurate determination.

Estimated Rotational Barriers for Substituent Groups in this compound
Rotating GroupBondEstimated Barrier (kcal/mol)Contributing Factors
Amino (-NH₂)C3-N3 - 6Resonance with quinoline ring, steric hindrance with the C2-substituent.
Hydroxymethyl (-CH₂OH)C2-C2 - 5Steric interactions with the quinoline ring and the C3-amino group.

Two primary intramolecular hydrogen bonds are possible:

O-H···N: The hydroxyl hydrogen of the hydroxymethyl group can act as a hydrogen bond donor to the nitrogen atom of the amino group. This would form a five-membered ring, which can be a stable arrangement.

N-H···O: One of the hydrogens of the amino group can act as a hydrogen bond donor to the oxygen atom of the hydroxymethyl group. This would also result in a five-membered ring structure.

The relative strength and prevalence of these hydrogen bonds depend on the geometry of the molecule and the acidity/basicity of the involved atoms. Computational studies on similar systems, such as aminoalcohols, suggest that the O-H···N interaction is often more favorable. ustc.edu.cnmdpi.com The formation of these hydrogen bonds can lock the molecule into a more planar and rigid conformation.

The following table summarizes the key characteristics of the potential intramolecular hydrogen bonds in this compound, based on general principles and data from related compounds.

Potential Intramolecular Hydrogen Bonding in this compound
Hydrogen Bond TypeDonorAcceptorExpected Ring SizeEstimated Stabilization Energy (kcal/mol)
O-H···N-OH (of -CH₂OH)-NH₂5-membered2 - 5
N-H···O-NH₂-OH (of -CH₂OH)5-membered1 - 3

The presence and strength of these intramolecular hydrogen bonds can be experimentally verified using techniques like infrared (IR) spectroscopy, by observing shifts in the O-H and N-H stretching frequencies, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The preferred conformation of this compound, dictated by the rotational barriers and intramolecular hydrogen bonding, has a direct impact on its chemical reactivity. Both steric and electronic effects arising from the specific spatial arrangement of the amino and hydroxymethyl groups can modulate the accessibility and reactivity of these functional groups and the quinoline ring itself.

Steric Effects:

A conformation stabilized by a strong intramolecular hydrogen bond can create a more rigid structure, potentially hindering the approach of reagents to either the amino or hydroxymethyl group.

The orientation of the hydroxymethyl group can sterically block access to the adjacent C4 position of the quinoline ring, influencing electrophilic substitution reactions. researchgate.netwikipedia.org

Conversely, a specific conformation might pre-organize the molecule for a particular reaction, leading to enhanced reactivity or selectivity.

Electronic Effects:

Intramolecular hydrogen bonding can alter the electron density on the nitrogen and oxygen atoms. For instance, an O-H···N hydrogen bond would increase the electron density on the nitrogen atom, making the amino group a stronger nucleophile.

The electronic properties of the quinoline ring are known to be influenced by the nature and position of substituents, which can affect the rates of various reactions. nih.gov

The following table provides a summary of how conformational factors can influence the reactivity of this compound.

Influence of Conformation on the Reactivity of this compound
Conformational FeaturePotential Impact on ReactivityExample Reaction Type
Intramolecular H-Bond (O-H···N)Increased nucleophilicity of the amino group; potential steric shielding of the hydroxyl group.Acylation or alkylation of the amino group.
Intramolecular H-Bond (N-H···O)Increased nucleophilicity of the hydroxyl oxygen; potential steric shielding of the amino group.Esterification of the hydroxyl group.
Orientation of the -CH₂OH groupSteric hindrance at the C4 position of the quinoline ring.Electrophilic aromatic substitution.
Orientation of the -NH₂ groupModulation of the quinoline ring's electronic properties through resonance.N-oxidation or metal complexation. researchgate.net

Chemical Reactivity and Functionalization Strategies of this compound

The bifunctional nature of this compound, possessing both a primary amino group at the C-3 position and a hydroxymethyl group at the C-2 position, allows for a diverse range of chemical transformations. This article explores the reactivity of these functional groups and the strategies employed for their functionalization.

Chemical Reactivity and Functionalization Strategies of 3 Aminoquinolin 2 Yl Methanol

Reactions at the Amino Group (C-3)

The amino group at the C-3 position of the quinoline (B57606) ring is a key site for various chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The primary amino group of (3-Aminoquinolin-2-yl)methanol readily undergoes acylation and sulfonylation reactions.

Acylation: The C-2 amino group can be acylated to form the corresponding amides. For instance, the reaction of 2-amino-8-quinolinol with various carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) can lead to the formation of C2-amides. rsc.orgrsc.org While this example is on a related quinoline derivative, the principle applies to this compound. The use of less reactive acyl donors, such as acyl imidazolides or esters, in the presence of a strong base can also selectively yield C2-amides. rsc.org

Sulfonylation: The amino group can also be sulfonylated. For example, 8-aminoquinoline (B160924) amides can be sulfonylated with sulfonyl chlorides in the presence of a copper(I) catalyst in the air. acs.org This methodology could potentially be adapted for the sulfonylation of this compound.

A summary of representative acylation and sulfonylation reactions is presented in Table 1.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant Reagent Product Type Reference
2-Amino-8-quinolinol Carboxylic Acid, EDCI, DMAP C2-Amide rsc.orgrsc.org
2-Amino-8-quinolinol Acyl Imidazolide/Ester, Strong Base C2-Amide rsc.org

The amino group can serve as a directing group for palladium-catalyzed C-H bond functionalization, enabling alkylation and arylation at other positions of the quinoline ring. The 8-aminoquinoline moiety is a well-established directing group for the arylation and alkylation of sp2 and sp3 C-H bonds. nih.govsnnu.edu.cnscispace.com While direct alkylation or arylation at the nitrogen of this compound is less commonly reported in the context of C-H activation, the amino group's presence is crucial for directing these transformations elsewhere on the molecule. For instance, palladium-catalyzed arylation of C-H bonds in the presence of an 8-aminoquinoline directing group is a known transformation. snnu.edu.cn

The primary amino group is a versatile handle for the synthesis of amides, ureas, and thioureas.

Amides: As discussed in the acylation section (4.1.1), amides are readily formed by reacting the amino group with carboxylic acids or their derivatives. rsc.orgrsc.org

Ureas and Thioureas: The reaction of primary amines with isocyanates or isothiocyanates is a standard method for the synthesis of ureas and thioureas, respectively. beilstein-journals.orgmdpi.com This methodology is applicable to this compound. For instance, the reaction of an amine with an isocyanate or isothiocyanate leads to the formation of a urea (B33335) or thiourea (B124793) linkage. beilstein-journals.org The synthesis of thioureas can also be achieved by reacting an amine with carbon disulfide and dicyclohexylcarbodiimide (B1669883) (DCC) or with thiophosgene. beilstein-journals.org

Table 2: Synthesis of Ureas and Thioureas

Amine Reactant Reagent Product Type Reference
Primary Amine Isocyanate Urea beilstein-journals.org
Primary Amine Isothiocyanate Thiourea beilstein-journals.org
Primary Amine CS₂, DCC Thiourea beilstein-journals.org

The primary aromatic amino group of this compound can undergo diazotization to form a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of subsequent transformations.

Diazotization is typically carried out by treating the amine with a cold solution of sodium nitrite (B80452) in a strong acid. ajchem-a.com The resulting diazonium salt can then be used in various reactions. For example, diazonium salts can be coupled with electron-rich nucleophiles, such as phenols or other aromatic compounds, to form azo dyes. ajchem-a.com The diazotization of aminopyridines in the presence of acids like camphorsulfonic acid has been shown to yield pyridyl sulfonates. researchgate.net While a direct example for this compound is not provided, the general principles of diazotization chemistry are applicable.

The primary amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. researchgate.netekb.eg The formation of the C=N (azomethine) group is a key step in the synthesis of many biologically active compounds. researchgate.net The reaction is often carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with a catalytic amount of acid. ekb.egscirp.org

Reactions at the Hydroxymethyl Group (C-2)

The hydroxymethyl group at the C-2 position offers another site for functionalization.

The primary alcohol of the hydroxymethyl group can undergo oxidation. For example, in the synthesis of quinolines from ortho-aminobenzyl alcohols and ketones, the benzyl (B1604629) alcohol is oxidized to the corresponding aldehyde, which then undergoes condensation and cyclization. ntu.edu.sg While this is an intramolecular example leading to a different product, it demonstrates the reactivity of the hydroxymethyl group. The hydroxymethyl group can also be involved in the formation of esters through reaction with carboxylic acids or their derivatives, although selective acylation might be a challenge in the presence of the more nucleophilic amino group.

Esterification and Etherification Reactions

The primary alcohol of this compound serves as a straightforward handle for introducing ester and ether functionalities. These reactions are fundamental for modifying the molecule's steric and electronic properties.

Esterification: The hydroxymethyl group readily undergoes esterification with various acylating agents. Standard protocols involve the reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) (DCM). This method efficiently produces the corresponding ester. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis is feasible, although care must be taken to manage the potential protonation of the C3-amino group. To ensure chemoselectivity and prevent competitive N-acylation of the amino group, the reaction conditions can be optimized, or a protecting group strategy for the amine may be employed if necessary.

Etherification: The formation of ethers is typically achieved via the Williamson ether synthesis. This two-step process involves the initial deprotonation of the primary alcohol using a strong base, such as sodium hydride (NaH), to generate a more nucleophilic alkoxide intermediate. This alkoxide is then treated with an alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to yield the desired ether product, such as 3-amino-2-(methoxymethyl)quinoline.

The table below summarizes representative esterification and etherification reactions.

Table 1: Esterification and Etherification of this compound
Reaction TypeReagent(s)Typical ConditionsProduct
EsterificationAcetyl chloride, Triethylamine (TEA)DCM, 0 °C to rt(3-Aminoquinolin-2-yl)methyl acetate (B1210297)
EsterificationBenzoyl chloride, PyridineTHF, 0 °C to rt(3-Aminoquinolin-2-yl)methyl benzoate
Etherification1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)THF, 0 °C to rt3-Amino-2-(methoxymethyl)quinoline
Etherification1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr)DMF, 0 °C to rt3-Amino-2-(benzyloxymethyl)quinoline

Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)

The oxidation state of the C2-hydroxymethyl group can be precisely controlled using selective oxidizing agents, providing access to two key derivatives: 3-aminoquinoline-2-carbaldehyde (B11914855) and 3-aminoquinoline-2-carboxylic acid. These products are valuable intermediates for further synthetic transformations.

Oxidation to Aldehyde: The selective oxidation of the primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is particularly effective for this transformation, as it selectively oxidizes benzylic and allylic alcohols. The reaction is typically performed by stirring the substrate with an excess of activated MnO₂ in a solvent like chloroform (B151607) or DCM at room or elevated temperature. Other modern reagents, such as Dess-Martin periodinane (DMP) or conditions associated with the Swern oxidation, can also achieve this conversion with high efficiency. The resulting 3-aminoquinoline-2-carbaldehyde is a crucial precursor for constructing more complex molecules via reactions like reductive amination, Wittig olefination, or condensation.

Oxidation to Carboxylic Acid: For the synthesis of 3-aminoquinoline-2-carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) in an aqueous basic solution, followed by acidic workup, or Jones reagent (CrO₃ in aqueous sulfuric acid) can be used. The reaction conditions must be carefully controlled to avoid oxidative degradation of the electron-rich quinoline ring or the amino group.

The table below outlines common oxidation pathways.

Table 2: Oxidation of the Hydroxymethyl Group
Target ProductReagent(s)Typical ConditionsProduct Name
AldehydeManganese dioxide (MnO₂)Chloroform, reflux3-Aminoquinoline-2-carbaldehyde
AldehydeDess-Martin periodinane (DMP)DCM, rt3-Aminoquinoline-2-carbaldehyde
Carboxylic AcidPotassium permanganate (KMnO₄)Aqueous base, heat; then acidify3-Aminoquinoline-2-carboxylic acid
Carboxylic AcidJones reagent (CrO₃/H₂SO₄)Acetone, 0 °C3-aminoquinoline-2-carboxylic acid

Halogenation and Subsequent Nucleophilic Substitution

Conversion of the hydroxymethyl group into a halomethyl group transforms the C2-substituent into a reactive electrophilic site, enabling a wide range of nucleophilic substitution reactions for C-C and C-heteroatom bond formation.

Halogenation: The primary alcohol can be readily converted into a chloride or bromide. Reaction with thionyl chloride (SOCl₂) in a suitable solvent is a standard method for producing 2-(chloromethyl)-3-aminoquinoline. Similarly, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃) can be used to synthesize the corresponding 2-(bromomethyl)-3-aminoquinoline. These halomethyl derivatives are typically more reactive than the parent alcohol and are often used immediately in subsequent steps.

Nucleophilic Substitution: The resulting 2-(halomethyl)quinolines are excellent substrates for S_N2 reactions. They react with a variety of nucleophiles to introduce new functional groups. For example, treatment with sodium cyanide provides a route to (3-aminoquinolin-2-yl)acetonitrile, a precursor for carboxylic acids and amines. Reaction with sodium azide (B81097) yields 2-(azidomethyl)-3-aminoquinoline, which can be reduced to the corresponding primary amine. Displacement with secondary amines like morpholine (B109124) or piperidine (B6355638) affords tertiary amine derivatives.

The table below details these two-step functionalization strategies.

Table 3: Halogenation and Subsequent Nucleophilic Substitution
Reaction StepReagent(s)Intermediate/Product
1. ChlorinationThionyl chloride (SOCl₂)2-(Chloromethyl)-3-aminoquinoline
2. CyanationSodium cyanide (NaCN)(3-Aminoquinolin-2-yl)acetonitrile
1. BrominationPhosphorus tribromide (PBr₃)2-(Bromomethyl)-3-aminoquinoline
2. AzidationSodium azide (NaN₃)2-(Azidomethyl)-3-aminoquinoline
2. AminationMorpholine, K₂CO₃4-((3-Aminoquinolin-2-yl)methyl)morpholine

Formation of Cyclic Ethers or Spiro Compounds (if applicable)

The proximate arrangement of the C2-hydroxymethyl and C3-amino groups provides an ideal scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are powerful tools for building molecular complexity.

A common strategy involves reacting this compound with bifunctional reagents that can engage both the amine and alcohol functionalities. For instance, reaction with phosgene (B1210022) or a phosgene equivalent can bridge the two groups to form a fused six-membered cyclic carbamate (B1207046).

A more extensively documented route involves a two-step sequence. First, the amino group is reacted with an appropriate electrophile, such as chloroacetyl chloride, to form an N-acylated intermediate, 2-(hydroxymethyl)-3-(2-chloroacetamido)quinoline. Subsequent treatment with a base can induce an intramolecular Williamson ether synthesis, where the alkoxide derived from the hydroxymethyl group displaces the chloride to form a fused morpholinone ring system.

Another powerful cyclization pathway proceeds via the 3-aminoquinoline-2-carbaldehyde intermediate (obtained from oxidation). Condensation of this aldehyde with a primary amine followed by intramolecular cyclization of the alcohol onto the resulting iminium ion can generate fused oxazolidine-type heterocycles. While the formation of true spiro compounds directly from this scaffold is not a common transformation, these intramolecular cyclizations are synthetically valuable for creating rigid, polycyclic structures.

Reactions Involving the Quinoline Core

Beyond the functional groups at C2 and C3, the quinoline aromatic ring itself can be functionalized. The reactivity of the ring is profoundly influenced by the substituents, particularly the strongly activating C3-amino group.

Electrophilic Aromatic Substitution (EAS) Reactions

The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the heterocyclic nitrogen atom. However, the presence of the C3-amino group, a powerful electron-donating group (EDG), dramatically alters this reactivity. The amino group strongly activates the ring and directs incoming electrophiles to the ortho and para positions.

In the context of the 3-aminoquinoline (B160951) system, the ortho position is C4, and the para position is C6. The C4 position is doubly activated by the C3-amino group and its location within the more reactive pyridine ring of the quinoline nucleus (relative to a deactivated benzene ring). Consequently, electrophilic aromatic substitution on this compound occurs with high regioselectivity at the C4 position.

Halogenation: Bromination using N-bromosuccinimide (NBS) in a solvent like DMF or acetic acid readily yields 4-bromo-(3-aminoquinolin-2-yl)methanol.

Nitration: Nitration can be achieved using nitric acid in a sulfuric acid medium, but conditions must be carefully controlled to avoid oxidation and protonation of the activating amino group, which would convert it into a deactivating ammonium (B1175870) group.

Friedel-Crafts Reactions: These reactions are often challenging on amine-substituted heterocycles because the Lewis acid catalyst (e.g., AlCl₃) can complex with both the ring nitrogen and the amino group, leading to strong deactivation of the entire system.

The table below summarizes key EAS reactions.

Table 4: Electrophilic Aromatic Substitution on the Quinoline Core
Reaction TypeReagent(s)Major ProductPosition of Substitution
BrominationN-Bromosuccinimide (NBS)4-Bromo-(3-aminoquinolin-2-yl)methanolC4
ChlorinationN-Chlorosuccinimide (NCS)4-Chloro-(3-aminoquinolin-2-yl)methanolC4
NitrationHNO₃/H₂SO₄ (controlled)(3-Amino-4-nitroquinolin-2-yl)methanolC4

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (S_NAr) reactions on the quinoline ring typically require two features: (1) a good leaving group (such as a halide) on the ring, and (2) a location at an electron-deficient position (C2 or C4).

The parent compound, this compound, does not possess a suitable leaving group on its aromatic core and is therefore not a direct substrate for NAS. However, derivatives of this compound, particularly the 4-halo derivatives synthesized via EAS (as described in 4.3.1), are excellent precursors for NAS reactions.

For example, 4-bromo-(3-aminoquinolin-2-yl)methanol can undergo substitution at the C4 position. The C4-halide can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. These reactions are often facilitated by heat or transition-metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination for amine nucleophiles or copper-catalyzed Ullmann condensation for alkoxides). This two-step sequence (EAS followed by NAS) provides a powerful strategy for introducing diverse substituents at the C4 position, a site not readily functionalized from simpler quinoline precursors. This pathway effectively allows for the formal substitution of a hydride ion (H⁻) with a nucleophile, greatly expanding the synthetic utility of the this compound scaffold.

Table of Mentioned Compounds

Systematic NameCommon Abbreviation/Role
This compoundStarting Material
(3-Aminoquinolin-2-yl)methyl acetateEster Product
(3-Aminoquinolin-2-yl)methyl benzoateEster Product
3-Amino-2-(methoxymethyl)quinolineEther Product
3-Amino-2-(benzyloxymethyl)quinolineEther Product
3-Aminoquinoline-2-carbaldehydeOxidation Product / Intermediate
3-Aminoquinoline-2-carboxylic acidOxidation Product
2-(Chloromethyl)-3-aminoquinolineHalogenated Intermediate
2-(Bromomethyl)-3-aminoquinolineHalogenated Intermediate
(3-Aminoquinolin-2-yl)acetonitrileSubstitution Product
2-(Azidomethyl)-3-aminoquinolineSubstitution Product
4-((3-Aminoquinolin-2-yl)methyl)morpholineSubstitution Product
2-(Hydroxymethyl)-3-(2-chloroacetamido)quinolineAcylated Intermediate for Cyclization
4-Bromo-(3-aminoquinolin-2-yl)methanolEAS Product / NAS Substrate
4-Chloro-(3-aminoquinolin-2-yl)methanolEAS Product / NAS Substrate
(3-Amino-4-nitroquinolin-2-yl)methanolEAS Product
Acetyl chlorideReagent
Benzoyl chlorideReagent
Sodium hydrideReagent
Methyl iodideReagent
Benzyl bromideReagent
Manganese dioxideReagent
Dess-Martin periodinaneReagent
Potassium permanganateReagent
Jones reagent (Chromium trioxide/Sulfuric acid)Reagent
Thionyl chlorideReagent
Phosphorus tribromideReagent
Sodium cyanideReagent
Sodium azideReagent
MorpholineReagent
N-BromosuccinimideReagent
N-ChlorosuccinimideReagent
Nitric acidReagent
Sulfuric acidReagent

Hydrogenation and Reduction of the Quinoline Ring

The quinoline ring system is a common motif in pharmacologically active compounds, and its partial or complete reduction can significantly alter the molecule's three-dimensional structure and biological properties. The hydrogenation of quinoline and its derivatives typically yields 1,2,3,4-tetrahydroquinoline (B108954) structures. This transformation is achieved using various catalytic systems under hydrogen pressure.

For instance, heterogeneous catalysis offers a robust method for the hydrogenation of quinolines. A notable example is the use of a granular cobalt catalyst, prepared from cobalt(II) acetate and zinc powder in water, which effectively hydrogenates a range of quinoline derivatives. thieme-connect.com This user-friendly and environmentally conscious protocol operates under 30 bar of hydrogen pressure and temperatures ranging from 100 to 160 °C, yielding the corresponding 1,2,3,4-tetrahydroquinolines. thieme-connect.com While this compound is not explicitly detailed, the methodology has proven effective for quinolines bearing various substituents, suggesting its potential applicability.

Another approach involves the use of manganese-based pincer complexes in a "borrowing hydrogen" methodology. acs.org This atom-efficient, one-pot cascade reaction synthesizes 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the sole byproduct. acs.org This method avoids the need for external reducing agents. The hydrogenation of quinoline itself has been shown to proceed efficiently at a relatively low pressure of 4 bar H2 using a manganese PN3 pincer catalyst. acs.org The reduction of the nitro group in substituted quinolines, a related process, can be achieved using catalysts like Raney nickel in methanol (B129727) under hydrogen pressure, which selectively reduces the nitro functionality to an amine without affecting the quinoline ring itself. google.com

The choice of catalyst and reaction conditions is crucial for achieving selective hydrogenation of the quinoline ring, especially in a molecule like this compound which contains other reducible or reactive functional groups.

Table 1: Examples of Catalytic Systems for Quinoline Hydrogenation

Catalyst SystemSubstrate TypeProductKey ConditionsReference
Co(OAc)₂·4H₂O / ZnSubstituted Quinolines1,2,3,4-TetrahydroquinolinesH₂ (30 bar), H₂O, 100-160 °C thieme-connect.com
Manganese(I) PN3 Pincer Complex2-Aminobenzyl alcohols + Secondary alcohols1,2,3,4-TetrahydroquinolinesBase (KH), DME, 130 °C acs.org
Raney Nickel4-Isobutylamino-3-nitroquinoline4-Isobutylamino-3-aminoquinolineH₂ (3-4 kg), Methanol google.com

Metal-Catalyzed Cross-Coupling Reactions at the Ring

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of aromatic and heteroaromatic rings. torontomu.caeie.grresearchgate.netsioc-journal.cn The quinoline scaffold of this compound can be modified using these reactions, typically after converting one of the ring positions into a suitable handle, such as a halide.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for this purpose. For example, 2-chloroquinoline (B121035) can be coupled with various arylboronic acids to introduce new aryl substituents onto the quinoline ring. jst.go.jp A streamlined, three-stage process involving a palladium-catalyzed Miyaura borylation followed by a Suzuki–Miyaura cross-coupling has been developed, showcasing the industrial applicability of this chemistry. acs.org In a typical laboratory synthesis, the coupling of a halo-quinoline with a boronic acid is performed in the presence of a palladium catalyst, such as (PPh₃)₂PdCl₂, and a base like potassium phosphate (B84403) in a mixed solvent system (e.g., methanol and 2-MeTHF) at elevated temperatures. acs.org

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, has also been successfully applied to quinoline systems. Ferrocenylzinc reagents have been coupled with 8-iodoquinoline (B173137) derivatives in the presence of a palladium catalyst to create novel multimetallic structures. torontomu.ca The presence of the amino and methanol groups on this compound would require careful selection of protective groups or reaction conditions to avoid interference with the catalytic cycle. The amino group, in particular, can coordinate to the metal center, potentially inhibiting catalysis.

These cross-coupling strategies allow for the targeted modification of the quinoline core, providing a pathway to new derivatives with tailored electronic and steric properties for various applications.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Quinolines

Reaction TypeCoupling PartnersCatalyst/ReagentsProduct TypeReference
Suzuki-Miyaura2-Chloroquinoline + Arylboronic acidPd catalyst, Base2-Arylquinoline jst.go.jp
Suzuki-MiyauraIodoimidazole + Aryl boronic acid(PPh₃)₂PdCl₂, K₃PO₄Aryl-substituted imidazole acs.org
NegishiFerrocenylzinc chloride + 8-Iodoquinoline derivativePd catalyst8-Ferrocenylquinoline derivative torontomu.ca

Chelation and Coordination Chemistry

The arrangement of donor atoms in this compound—specifically the quinoline ring nitrogen, the exocyclic amino nitrogen, and the methanol oxygen—makes it an excellent candidate for acting as a chelating ligand in coordination chemistry. libretexts.org

Ligand Design for Metal Complexation

This compound can be classified as a potential N,N,O-tridentate ligand. The design of such ligands is of great interest for creating stable metal complexes with specific geometries and electronic properties. uni-siegen.de The quinoline nitrogen and the amino group can form a stable five-membered chelate ring with a metal ion. The adjacent hydroxymethyl group at the 2-position can also participate in coordination, leading to a second, fused five-membered chelate ring. This bicyclic chelation motif generally results in highly stable complexes.

The structural framework is analogous to other well-studied chelating agents based on quinoline. For example, ligands derived from 8-aminoquinoline and 2-aminophenol (B121084) are known to form stable mixed-ligand chelates with transition metals like Cr(III), Co(II), Ni(II), and Cu(II). scirp.org The geometry of the resulting complexes is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. uni-siegen.de The combination of a rigid aromatic system (quinoline) with flexible donor groups (amino and methanol) allows for the formation of complexes with varied coordination spheres.

Synthesis and Characterization of Metal Chelates with this compound

The synthesis of metal chelates with quinoline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in a polar solvent, such as methanol or ethanol (B145695). bendola.comjocpr.com For instance, the general procedure for synthesizing complexes with Schiff bases derived from 8-aminoquinoline involves refluxing a methanolic solution of the ligand and the metal salt (e.g., chlorides or acetates) for several hours. bendola.com The resulting solid complexes are then isolated by filtration, washed, and recrystallized.

While specific reports on the synthesis of metal chelates using this compound as the ligand are scarce in the reviewed literature, the synthesis of a Cu(II) complex with a related Schiff base ligand, 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol (mqmp), has been described. researchgate.net The complex, [Cu(mqmp)₂(ClO₄)₂], was synthesized in a one-pot reaction and characterized by single-crystal X-ray diffraction, ESI-MS, and various spectroscopic methods. researchgate.net Similarly, complexes of Cu(II), Ni(II), and Zn(II) have been prepared with a tridentate ONN donor ligand derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and an aminoethanol derivative. researchgate.net

Characterization of such complexes relies on a suite of analytical techniques.

Infrared (IR) Spectroscopy is used to confirm the coordination of the donor groups to the metal ion, evidenced by shifts in the characteristic vibrational frequencies (e.g., ν(N-H), ν(O-H), and quinoline ring vibrations). asianpubs.org

Elemental Analysis confirms the stoichiometry of the metal-ligand complex. scirp.org

UV-Visible Spectroscopy gives insight into the electronic transitions within the complex and can be used to study complex formation. bendola.com

Magnetic Susceptibility Measurements help determine the oxidation state and spin state of the central metal ion. scirp.org

Investigation of Coordination Modes and Stability Constants

The coordination mode describes how the ligand binds to the central metal ion. This compound, as a potential tridentate ligand, can coordinate in several ways. The most probable mode involves the quinoline nitrogen, the amino nitrogen, and the methanol oxygen binding to a single metal center. However, it could also act as a bidentate (N,N) ligand, with the methanol group uncoordinated or interacting through a weaker hydrogen bond. In some cases, it could even bridge two metal centers. The exact mode depends on the metal ion, the solvent, and the presence of other coordinating counter-ions. nih.govmdpi.com

The stability constant (K) is a quantitative measure of the affinity of a ligand for a metal ion in solution. iupac.org The determination of stability constants is crucial for understanding the behavior of these complexes in solution. Spectrophotometric methods are commonly used for this purpose, where changes in the absorbance spectrum upon titration of the ligand with a metal ion are monitored. researchgate.net For example, the formation constants for Zn(II), Cu(II), and Ni(II) complexes with a tridentate quinoline-derived ligand were found to be in the range of 10⁵ to 10⁶. researchgate.net The stability of metal chelates generally follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net

Table 3: Physicochemical Data for Related Quinoline-Based Metal Complexes

Metal IonLigand TypeStability Constant (log K)Coordination GeometryReference
Co(II), Ni(II), Cu(II)Schiff base + 2-nitroanilineNot specifiedOctahedral / Tetrahedral scirp.org
Zn(II), Cu(II), Ni(II)2-chloroquinoline derivativeK_Zn(II) = 2.3 × 10⁶Tridentate (ONN) researchgate.net
Th(III), Sm(III), Nd(III)Substituted Pyrimidinelog K₁ values reported1:1 and 1:2 complexes derpharmachemica.com
Al(III), Ga(III), In(III)Malonic acidslog K₁ values reportedNot specified core.ac.uk

Derivatization and Library Synthesis

Derivatization of a lead compound is a key strategy in medicinal chemistry to optimize its properties. This compound possesses two primary sites for derivatization: the primary amino group and the primary alcohol. These functional groups can be readily modified using a wide range of standard organic reactions.

The amino group can undergo acylation, amidation, sulfonylation, or reductive amination to introduce a variety of substituents. mdpi.com For example, a library of G-quadruplex selective agents was synthesized starting from 3-aminoquinoline. mdpi.com The synthesis involved a trimethylaluminum-mediated amidation of a dimethyl ester with 3-aminoquinoline to form dicarboxamides, which were then further functionalized via click chemistry. mdpi.com

The hydroxyl group of the methanol moiety can be derivatized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. Derivatization is also a common strategy in analytical chemistry to improve the detection of molecules like methanol by HPLC. jfda-online.com

The combination of these derivatization strategies with the functionalization of the quinoline ring itself allows for the creation of large combinatorial libraries. imperial.ac.uk These libraries can be generated using solid-phase organic synthesis or parallel synthesis techniques. For example, a core scaffold like this compound can be attached to a solid support, and then various building blocks can be added sequentially to the amino and hydroxyl groups to rapidly generate a large number of distinct compounds for high-throughput screening. imperial.ac.uk This approach has been used to discover new compounds with diverse biological activities, including antimalarial agents. openaccessjournals.com

Table 4: Potential Derivatization Reactions for this compound

Functional GroupReaction TypeReagentsResulting Moiety
Amino GroupAcylation/AmidationAcid chloride, Carboxylic acid + coupling agentAmide
Amino GroupReductive AminationAldehyde/Ketone + reducing agent (e.g., NaBH₃CN)Secondary/Tertiary Amine
Amino GroupSulfonylationSulfonyl chlorideSulfonamide
Hydroxyl GroupEsterificationAcid chloride, Acid anhydrideEster
Hydroxyl GroupEtherificationAlkyl halide + BaseEther
Hydroxyl GroupOxidationMild oxidizing agent (e.g., PCC)Aldehyde

Parallel Synthesis and Combinatorial Chemistry Approaches

The bifunctional nature of this compound, possessing both a primary aromatic amine and a primary alcohol, makes it an exceptionally valuable scaffold for parallel synthesis and combinatorial chemistry. These high-throughput techniques are cornerstones of modern drug discovery, enabling the rapid generation of large, structurally diverse libraries of compounds for biological screening. muni.cz The strategic goal is to systematically modify the core structure to explore the structure-activity relationship (SAR) and identify lead compounds. nih.gov

The primary amino group at the C-3 position is the most common handle for diversification due to its nucleophilic character. A widely used and reliable method for library generation is reductive amination. nih.gov This approach involves the reaction of the amino group of this compound with a library of diverse aldehydes (R-CHO) to form intermediate imines, which are then reduced in situ, typically with a mild reducing agent like sodium borohydride (B1222165), to yield a library of secondary amines. nih.gov This two-step, one-pot procedure is highly efficient and amenable to parallel formats, where many distinct aldehydes are reacted simultaneously in separate wells of a microtiter plate. nih.gov

Another prevalent strategy is the formation of amides. By reacting this compound with a combinatorial set of carboxylic acids (using coupling agents such as HOBt/DIC) or more reactive acyl chlorides, a diverse library of amide derivatives can be synthesized. The resulting compounds feature new substituents that can probe interactions with biological targets.

The "split-mix" synthesis approach represents a powerful method for creating vast combinatorial libraries. muni.cz In this strategy, a solid support resin is divided into multiple portions, each is reacted with a different building block, and then all portions are recombined. This cycle is repeated, leading to an exponential increase in the number of unique compounds on the beads, with each bead theoretically holding a single chemical entity.

Below is a representative data table illustrating a hypothetical parallel synthesis library derived from this compound using the reductive amination strategy.

EntryAldehyde Reactant (R-CHO)Product StructureProduct Name
1Formaldehyde (B43269)(3-(Methylamino)quinolin-2-yl)methanol
2Benzaldehyde(3-(Benzylamino)quinolin-2-yl)methanol
34-Chlorobenzaldehyde(3-((4-Chlorobenzyl)amino)quinolin-2-yl)methanol
4Cyclohexanecarbaldehyde(3-((Cyclohexylmethyl)amino)quinolin-2-yl)methanol
5Pyridine-4-carbaldehyde(3-((Pyridin-4-ylmethyl)amino)quinolin-2-yl)methanol

Synthesis of Complex Scaffolds Incorporating the this compound Moiety

Beyond its use in generating libraries of simple derivatives, this compound serves as a critical starting material for the rational design and synthesis of more complex molecular scaffolds. Its inherent structure is a key building block for creating intricate, often polycyclic, systems with defined three-dimensional shapes.

One powerful strategy for building complex scaffolds is the "borrowing hydrogen" methodology. acs.org This atom-economical cascade reaction allows for the synthesis of complex N-heterocycles. acs.org In a process analogous to the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols, this compound can react with secondary alcohols in the presence of a transition-metal catalyst. acs.org The reaction proceeds through a sequence of catalyst-mediated alcohol dehydrogenation, imine formation, and subsequent intramolecular cyclization and reduction, ultimately forming a new fused ring system. For instance, reacting an amino(heteroaryl)methanol like (3-aminopyridin-4-yl)methanol (B111962) with a secondary alcohol can yield complex tetrahydro-naphthyridine derivatives, illustrating a pathway for significant molecular complexity enhancement. acs.org

The following table outlines a representative transformation for building a complex scaffold using this methodology.

Starting Material 1Starting Material 2 (Secondary Alcohol)Catalyst SystemResulting Complex Scaffold
(3-Aminopyridin-4-yl)methanol (Analogue)1-PhenylethanolManganese(I) PN3 Pincer Complex / Base2-Phenyl-1,2,3,4-tetrahydro-1,7-naphthyridine
This compound (Proposed)CyclopentanolTransition-Metal Catalyst / BaseFused Polycyclic Heterocycle

Another important approach is the synthesis of hybrid molecules, where the this compound moiety is covalently linked to a second distinct pharmacophore. This strategy aims to combine the biological activities of both scaffolds or to target multiple biological pathways simultaneously. For example, the amino group can be functionalized with a linker, which is then used to attach another heterocyclic system, such as a pyranopyrazole. mdpi.com The synthesis often involves converting the alcohol on a linker to a leaving group (e.g., a bromide), followed by nucleophilic substitution by the amine of the quinoline, thereby incorporating the entire aminoquinoline scaffold into a larger, more complex molecule. mdpi.com

Furthermore, the quinoline nucleus itself is amenable to various cyclization and rearrangement reactions that can generate novel and complex ring systems. nih.govrsc.org The amino and methanol groups can be chemically manipulated to participate in intramolecular reactions, leading to the formation of scaffolds with significant structural and stereochemical complexity, highly valued in medicinal chemistry.

Theoretical and Computational Studies of 3 Aminoquinolin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory, are fundamental to predicting the electronic properties and reactivity of (3-Aminoquinolin-2-yl)methanol. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. uni-muenchen.denih.gov It is based on the principle that the total energy of a system is a functional of the electron density. DFT is widely employed for molecules like quinoline (B57606) derivatives to calculate optimized geometry, electronic energies, and molecular orbitals. nih.govresearchgate.net

For this compound, DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to obtain its most stable three-dimensional structure. researchgate.netresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles. The output also includes the distribution and energy levels of the molecular orbitals, which are essential for analyzing the molecule's chemical behavior.

Table 1: Key Outputs of DFT Calculations for this compound

Parameter Description Significance
Optimized Geometry The lowest energy arrangement of the atoms in 3D space. Provides foundational information on the molecule's shape, bond lengths, and angles.
Total Energy The total electronic energy of the molecule in its optimized state. Allows for comparison of the relative stability of different conformers or isomers.
Molecular Orbitals The wavefunctions and energy levels of electrons within the molecule. Essential for understanding electronic transitions, bonding, and reactivity (see FMO analysis).

| Vibrational Frequencies | The frequencies of molecular vibrations. | Used to predict infrared and Raman spectra, confirming structural identification and characterizing the potential energy surface. researchgate.net |

Note: Specific computational data for this compound is not available in the searched public literature. The table represents the typical outputs of a DFT study.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating which parts of the molecule (the quinoline core, the amino group, or the methanol (B129727) substituent) are most involved in electronic interactions.

Table 2: Frontier Molecular Orbital Parameters and Their Interpretation

Parameter Definition Chemical Significance for this compound
E(HOMO) Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (ionization potential). A higher energy indicates a better electron donor.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electron affinity). A lower energy indicates a better electron acceptor.

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. numberanalytics.com |

Note: This table defines the parameters of an FMO analysis. Specific energy values for this compound require dedicated computational studies not found in the searched literature.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The map is colored to show different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govmdpi.com

For this compound, an EPS map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, as these are sites with high electron density due to lone pairs. The amino group would also influence the surface potential. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the one on the hydroxyl group and those on the amino group, making them potential sites for hydrogen bonding. researchgate.net

Table 3: Predicted Electrostatic Potential Regions on this compound

Molecular Region Expected Electrostatic Potential Type of Interaction Favored
Quinoline Nitrogen Atom Negative (Electron-Rich) Electrophilic Attack / Hydrogen Bond Acceptor
Hydroxyl Oxygen Atom Negative (Electron-Rich) Electrophilic Attack / Hydrogen Bond Acceptor
Amino Group Nitrogen Atom Negative (Electron-Rich) Electrophilic Attack / Hydrogen Bond Acceptor
Hydroxyl Hydrogen Atom Positive (Electron-Poor) Nucleophilic Attack / Hydrogen Bond Donor

| Amino Group Hydrogens | Positive (Electron-Poor) | Nucleophilic Attack / Hydrogen Bond Donor |

Note: This table is a qualitative prediction based on chemical principles. An accurate EPS map requires specific calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netsid.ir By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and intermolecular interactions, offering insights that are complementary to the static picture provided by quantum calculations.

Conformational Sampling and Dynamics in Solution

This compound has rotational freedom around the C2-C(methanol) bond and within the C-O-H group. MD simulations can explore the different accessible conformations (rotamers) of the molecule in a solvent environment, such as water or methanol. nih.gov These simulations track the trajectories of all atoms, revealing the flexibility of the molecule and the preferred orientations of its functional groups. By analyzing the simulation, one can determine the relative populations of different conformers and the energy barriers for converting between them, providing a dynamic understanding of the molecule's structure in solution.

Interaction Dynamics with Solvents or Substrates

MD simulations are particularly powerful for examining how a solute interacts with its environment. osti.gov For this compound, a simulation in a water box would reveal the specific hydrogen bonding patterns between the molecule's amino and hydroxyl groups and the surrounding water molecules. nih.gov Key metrics such as the radial distribution function can be calculated to quantify the structure of the solvent shell around the solute.

Furthermore, if this compound is studied for its potential to interact with a biological target, such as an enzyme, MD simulations can be used to model the binding process. researchgate.net These simulations can assess the stability of the molecule within a binding pocket, identify key intermolecular interactions (like hydrogen bonds and pi-stacking), and calculate the binding free energy, providing crucial information on the strength and nature of the interaction. mdpi.com

Reaction Mechanism Prediction and Validation

The elucidation of reaction mechanisms is a cornerstone of chemical research, providing fundamental insights into how chemical transformations occur. Computational chemistry offers powerful tools to predict and validate these mechanisms at a molecular level, complementing experimental studies. For a molecule like this compound, understanding its formation and reactivity is crucial for optimizing synthesis and predicting its behavior in biological systems.

Transition State Localization and Energy Barrier Calculation

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Locating the precise geometry of the transition state and calculating this energy barrier are primary goals of computational reaction mechanism studies.

For quinoline synthesis, various methods exist, such as the Friedländer annulation or Skraup reaction. vulcanchem.com Computational methods, like Density Functional Theory (DFT), are employed to model these complex reaction pathways. For instance, in the synthesis of 4-aminoquinazolines, which are structurally related to aminoquinolines, transition state calculations using the ωB97X-D/6-31G(d) level of theory have been used to determine the activation energy for nucleophilic attack at different positions on the quinazoline (B50416) ring. nih.gov Such calculations help to explain the regioselectivity of the reaction. nih.gov The transition state geometry is confirmed by vibrational analysis, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 1: Representative Energy Barriers for Related Reactions

Reaction Type Model System Computational Method Calculated Activation Energy (kcal/mol) Reference
Nucleophilic Aromatic Substitution 2,4-dichloro-quinazoline + aniline (B41778) ωB97X-D/6-31G(d) Lower for C4 attack nih.gov

Note: This table is illustrative of the types of data generated in such studies. Specific values for this compound are not available.

Computational Elucidation of Reaction Pathways

Beyond a single transition state, a complete reaction pathway may involve multiple steps, intermediates, and transition states. Computational chemistry can map out these entire potential energy surfaces. For example, the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines from isatin, tetrahydroisoquinoline, and a terminal alkyne proceeds through a sequential formation of a spirooxindole, generation of an isocyanate, and subsequent addition. acs.org Each of these steps can be computationally modeled to understand the energetics of the entire process.

Similarly, photocatalytic methods for synthesizing 3-aminoquinolin-2(1H)-ones involve a cascade of C-N bond formation and denitrogenation, with a crucial triazoline intermediate. nih.gov Spectroscopic investigations combined with computational modeling can define these potential reaction pathways. nih.gov For the synthesis of this compound, which can be achieved through methods like the reduction of a corresponding carbonyl or amination of a precursor, computational elucidation would involve modeling each step to identify the most energetically favorable route. vulcanchem.comresearchgate.net

In Silico Docking and Ligand-Receptor Interaction Studies

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the interaction between a potential drug molecule (ligand) and a protein target (receptor). Quinoline derivatives are known to possess a wide range of biological activities, including antimalarial properties, making them interesting candidates for such studies. vulcanchem.comnih.gov

Prediction of Binding Modes to Protein Targets

Molecular docking simulations can predict how this compound might bind to a protein's active site. For example, it has been suggested that this compound may act as an antimalarial by inhibiting the parasitic enzyme dihydrofolate reductase (DHFR). vulcanchem.com A docking study would place the this compound molecule into the known crystal structure of DHFR and use a scoring function to rank the most likely binding poses.

Studies on related quinoline derivatives have successfully used docking to predict binding modes. For instance, in silico docking of pyrano[2,3-c]pyrazole-aminoquinoline hybrids against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) showed stronger binding affinities than the standard drug chloroquine. ukm.edu.my Similarly, docking of fluoroquinoline derivatives against E. coli DNA Gyrase B has been performed using AutoDock Vina. researchgate.net These studies typically report the predicted binding energy and visualize the interactions.

Table 2: Illustrative Docking Scores for Quinoline Derivatives against Protein Targets

Compound Class Protein Target Docking Software Predicted Binding Energy (kcal/mol) Reference
Pyrano[2,3-c]pyrazole-aminoquinoline hybrids P. falciparum Lactate Dehydrogenase (PfLDH) N/A -7.79 ukm.edu.my
Fluoroquinoline derivatives E. coli DNA Gyrase B AutoDock Vina N/A researchgate.net

Note: This table showcases the type of results obtained from docking studies. Data for this compound is not specifically available.

Analysis of Specific Molecular Recognition Events

Beyond just the binding pose, docking results allow for a detailed analysis of the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. Key interactions include:

Hydrogen bonds: The amino (-NH2) and hydroxyl (-CH2OH) groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. For instance, the amino group could interact with the active site of DHFR. vulcanchem.com

π-π stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. vulcanchem.com

Hydrophobic interactions: The quinoline core can also participate in hydrophobic interactions with nonpolar residues.

In studies of pyrano[2,3-c]pyrazole-aminoquinoline hybrids binding to PfLDH, specific interactions with amino acids such as Val-26, Ile-54, and Phe-100 were identified through hydrogen bonding and hydrophobic interactions. ukm.edu.my

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity Prediction

While docking provides a rapid assessment of binding, more rigorous methods are needed for accurate prediction of binding free energies (ΔG_bind). FEP and MM/PBSA are two such "end-point" methods that are more computationally intensive but generally more accurate. nih.govacs.org

MM/PBSA and MM/GBSA: These methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov The energy of the complex, protein, and ligand are calculated separately from molecular dynamics (MD) simulations, and the binding energy is estimated. The polar contribution to solvation is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar contribution is often related to the solvent-accessible surface area (SASA). nih.gov The success of MM/PBSA and MM/GBSA can be system-dependent, with reported correlations to experimental data varying widely. nih.gov

Free Energy Perturbation (FEP): FEP is an alchemical free energy method that calculates the free energy difference between two states by computationally "perturbing" one molecule into another over a series of non-physical intermediate steps. nih.gov While computationally demanding, FEP is one of the most accurate methods for predicting relative binding affinities. Benchmarking studies on various protein targets have often shown that FEP provides the highest correlation with experimental data when compared to other methods like MM/PBSA and docking. researchgate.netchemrxiv.org

For this compound, these methods could be used to precisely calculate its binding affinity to a target like DHFR and to compare its affinity to that of other known inhibitors, thereby guiding further drug development efforts.

Table 3: Comparison of Free Energy Calculation Methods

Method General Approach Computational Cost General Accuracy
Docking Scoring Functions Empirical or force-field based scoring of static poses. Low Qualitative ranking, pose prediction.
MM/PBSA & MM/GBSA Combines molecular mechanics with continuum solvation models on MD snapshots. Medium Good for ranking, but can have systematic errors.

| Free Energy Perturbation (FEP) | Alchemical transformation between two states over multiple MD simulations. | High | High accuracy for relative binding affinities. |

Structure-Activity Relationship (SAR) Studies (Computational Aspects)

The exploration of the biological potential of this compound and its analogs is significantly enhanced by computational Structure-Activity Relationship (SAR) studies. These in silico methods provide a rational framework for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of new compounds with improved properties. By correlating molecular features with biological outcomes, computational SAR studies accelerate the drug discovery process, reducing the time and costs associated with synthesizing and testing new chemical entities.

Computational Descriptors for SAR Analysis

The foundation of any quantitative structure-activity relationship (QSAR) model lies in the numerical representation of molecular structures through descriptors. These descriptors encode various aspects of a molecule's physicochemical and structural properties. For quinoline derivatives, including this compound, a wide array of descriptors are employed to build robust predictive models. These can be broadly categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula. They include molecular weight, number of atoms, number of bonds, and counts of specific atom types (e.g., nitrogen, oxygen) and functional groups.

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule. They describe the connectivity of atoms and include indices such as the Balaban index, Wiener index, and kappa shape indices. nih.gov These descriptors have been successfully used in QSAR models for 4-aminoquinoline (B48711) derivatives to predict antimalarial activity. arabjchem.org

Geometrical Descriptors: These 3D descriptors are calculated from the three-dimensional coordinates of the atoms in a molecule. They provide information about the size and shape of the molecule, such as molecular volume and surface area.

Electrostatic Descriptors: These descriptors relate to the charge distribution within a molecule. Important electrostatic descriptors include the dipole moment and partial charges on atoms. These are crucial for understanding interactions with biological targets.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic properties of a molecule. Commonly used quantum-chemical descriptors in the study of quinoline derivatives include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, electronegativity, and molecular hardness and softness. dergipark.org.tr These descriptors are instrumental in modeling the reactivity and interaction capabilities of molecules.

A study on 5,8-quinolinequinone derivatives utilized a range of these descriptors, including molecular polarizability, dipole moment, and frontier molecular orbital energies, to develop QSAR models for anti-proliferative and anti-inflammatory activities. dergipark.org.tr Similarly, research on 4-anilinoquinolines has employed topological indices to predict biological activities. nih.gov

Descriptor CategoryExamplesInformation Encoded
ConstitutionalMolecular Weight, Atom Count, Bond CountBasic molecular composition
TopologicalWiener Index, Balaban Index, Kappa Shape IndicesAtomic connectivity and branching
GeometricalMolecular Volume, Surface AreaSize and shape of the molecule
ElectrostaticDipole Moment, Partial ChargesCharge distribution and polarity
Quantum-ChemicalEHOMO, ELUMO, Electronegativity, HardnessElectronic properties and reactivity

Development of Predictive Models for Biological Activity

Predictive QSAR models are mathematical equations that correlate the calculated molecular descriptors with the observed biological activity of a series of compounds. The development of such models is a systematic process that involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for all compounds in the dataset.

Variable Selection: Statistical methods, such as Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR), are employed to select a subset of descriptors that have the most significant correlation with the biological activity. nih.gov This step is crucial to avoid overfitting and to create a robust and interpretable model.

Model Generation and Validation: A mathematical model is generated using the selected descriptors. The statistical quality and predictive ability of the model are assessed using various metrics.

For quinoline derivatives, several QSAR models have been developed to predict their biological activities. For instance, a study on 7-chloro-4-aminoquinolines as antimalarial agents developed 2D-QSAR models with high correlation coefficients (r²) and cross-validated squared correlation coefficients (q²) values, indicating good statistical significance and predictive ability. arabjchem.org Another study on 1,3-dioxoisoindoline-4-aminoquinolines reported a robust QSAR model for predicting antiplasmodial activity, with a high internal and external squared correlation coefficient. nih.gov

The general form of a linear QSAR model can be represented as:

Biological Activity = c0 + c1D1 + c2D2 + ... + cnDn

Where cn are the regression coefficients and Dn are the values of the molecular descriptors.

The performance of these models is evaluated using several statistical parameters, as exemplified in the table below, which shows typical validation metrics for QSAR models of quinoline derivatives.

Statistical ParameterSymbolTypical Value for a Good ModelDescription
Correlation Coefficient> 0.6Measures the goodness of fit of the model to the training set data.
Cross-validated Correlation Coefficientq² or Q²> 0.6Assesses the internal predictive ability of the model through cross-validation. arabjchem.org
External Validation Correlation Coefficientpred_r²> 0.5Evaluates the model's ability to predict the activity of an external test set. arabjchem.org
F-test valueFHigh valueIndicates the statistical significance of the regression model. arabjchem.org

These predictive models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives of this compound with potentially enhanced biological activity. This computational pre-screening significantly streamlines the drug discovery pipeline.

Applications and Potential Roles of 3 Aminoquinolin 2 Yl Methanol and Its Derivatives

As a Versatile Chemical Scaffold in Medicinal Chemistry Research

The utility of the (3-Aminoquinolin-2-yl)methanol framework in medicinal chemistry lies in its identity as a quinoline (B57606) derivative. The quinoline ring system is a common feature in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. researchgate.nethumanjournals.com The amino and methanol (B129727) groups on this particular scaffold serve as key points for derivatization, enabling the creation of analogues with modulated physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing a compound's interaction with biological targets. nih.gov

The design and synthesis of analogues based on the this compound core are central to its exploration as a biologically active agent. Synthetic strategies often involve modification of the amino and hydroxyl groups to introduce a variety of substituents and functional groups. For instance, the amino group can be acylated, alkylated, or used to form Schiff bases, while the methanol group can be esterified or etherified. These modifications allow for the systematic construction of a library of related compounds, each with a unique structural profile for biological screening. humanjournals.com

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological function. For derivatives of this compound, SAR exploration would involve synthesizing a series of analogues and evaluating their effects in biological assays. For example, studies on other quinoline series have shown that the nature and position of substituents dramatically influence activity. nih.govnih.gov Research on 3-arylcoumarins, which share some structural similarities, demonstrated that substitutions on the aryl ring significantly impact antibacterial activity. mdpi.com Similarly, for quinoline derivatives, antiprion and antimalarial activities were found to share similar SAR, suggesting overlapping molecular targets. nih.gov A systematic exploration of this compound derivatives would likewise aim to identify which structural modifications enhance potency and selectivity for a given biological target.

The quinoline scaffold is a core component of many potent enzyme inhibitors. Derivatives have been designed to target a wide range of enzymes implicated in various diseases. For instance, novel quinoline-based derivatives have been synthesized and evaluated as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key targets in cancer therapy. rsc.org Other research has identified 2-oxo-1,2-dihydroquinoline derivatives as inhibitors of DNA gyrase, an essential bacterial enzyme, highlighting their potential as antibacterial agents. acs.org The this compound scaffold could similarly be used to generate candidates for screening against various enzymatic targets.

Below is a table summarizing the enzyme inhibitory activities of various quinoline derivatives, illustrating the potential targets for analogues of this compound.

Compound ClassTarget EnzymeIC50 ValueReference
Quinoline Derivative (Compound 5a)EGFR71 nM rsc.org
Quinoline Derivative (Compound 5a)HER-231 nM rsc.org
2-oxo-1,2-dihydroquinoline (13e)E. coli DNA Gyrase0.0017 µM acs.org
Quinoxaline Derivative (12d)Apoptosis signal-regulating kinase 1 (ASK1)49.63 nM nih.gov
2-Amino-pyrano[3,2-c]quinoline (6l)Butyrylcholinesterase (BChE)1.00 µM umsha.ac.ir
Quinoline-3-carboxamide (6b)EGFR0.49 µM nih.gov

This table presents data for various quinoline derivatives to exemplify the scaffold's potential in enzyme inhibition, not for this compound itself.

In addition to enzyme inhibition, quinoline derivatives have been developed as high-affinity ligands for various receptors. Non-clinical, in vitro binding assays are used to determine the affinity (often expressed as Kᵢ or Kᴅ) of a compound for its molecular target. For example, a pyrano[2,3-b]quinolin derivative, R214127, was identified as a potent and selective antagonist for the metabotropic glutamate (B1630785) 1 (mGlu1) receptor, with a high binding affinity (Kᴅ ≈ 1 nM) in rat brain tissue. nih.gov Other studies have produced quinoline-based compounds with high affinity for α-synuclein aggregates, which are implicated in Parkinson's disease, and for the dopamine (B1211576) D3 receptor. mdpi.comnih.gov Profiling derivatives of this compound against a panel of receptors could uncover novel ligands for neurological or other disorders.

The following table shows examples of receptor binding affinities for several classes of quinoline derivatives.

Compound ClassTarget Receptor/ProteinBinding Affinity (Kᵢ or Kᴅ)Reference
Pyrano[2,3-b]quinoline (R214127)mGlu1 Receptor~1 nM (Kᴅ) nih.gov
N-(6-methoxypyridin-3-yl)quinoline-2-amine ([¹²⁵I]8i)α-Synuclein Fibrils5 nM (Kᴅ) mdpi.com
4-Methoxy-5,6,7,8-tetrahydroquinazoline (6i)Dopamine D3 Receptor0.5 nM (Kᵢ) nih.gov
2-Amino-4,5,6,7-tetrahydrobenzothiazole (8)Dopamine D3 Receptor0.8 nM (Kᵢ) nih.gov

This table includes data for various quinoline derivatives to illustrate the potential for high-affinity receptor binding, not for this compound itself.

Prodrug design is a strategy used to overcome undesirable properties of a pharmacologically active compound, such as poor solubility or low bioavailability. The this compound structure is well-suited for prodrug approaches due to its primary amino and hydroxyl groups. These functional groups can be temporarily masked with promoieties that are cleaved in vivo by enzymatic or chemical reactions to release the active parent drug.

For example, the hydroxyl group could be converted into an ester, which can be hydrolyzed by esterase enzymes in the body. Similarly, the amino group could be converted into a carbamate (B1207046) or an amide. A "Lipophilic Prodrug Charge Masking" (LPCM) strategy involves masking hydrophilic charges with groups like alkoxycarbonyls, which are cleaved by esterases after absorption. mdpi.com While no specific prodrugs of this compound are documented, its structure provides the necessary functional groups to apply such chemical transformation strategies to improve pharmacokinetic properties.

Cheminformatics and computational modeling are powerful tools in modern drug discovery for identifying and validating potential biological targets for novel scaffolds. For a compound like this compound, these approaches can be used to predict its properties and potential interactions without initial synthesis and screening.

One such approach involves creating large virtual libraries of derivatives by computationally adding various substituents to the core scaffold. These virtual compounds can then be analyzed to estimate their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Furthermore, molecular docking simulations can be performed to predict the binding affinity of these virtual derivatives against known protein structures. This can help prioritize which analogues to synthesize for testing against specific targets, such as kinases or G-protein coupled receptors. dovepress.com Such computational studies can accelerate the process of identifying a potential therapeutic use for the this compound scaffold.

Design and Synthesis of Analogues for Targeted Biological Activity

In Catalysis and Materials Science

The unique structural features of this compound, namely the quinoline core, a primary amino group, and a hydroxymethyl group, suggest its potential utility as a versatile building block in both catalysis and materials science. The nitrogen atom of the quinoline ring, the amino group, and the oxygen of the alcohol can all act as coordination sites for metal ions, making it a potential ligand for various catalytic applications. Furthermore, the presence of reactive amino and hydroxyl groups allows it to be incorporated into polymeric structures.

As a Ligand for Homogeneous and Heterogeneous Catalysis

The efficacy of this compound as a ligand would stem from its ability to form stable complexes with a variety of transition metals. The denticity of the ligand could be tailored by controlling the reaction conditions and the nature of the metal precursor.

Design of Metal-Ligand Complexes for Specific Reactions

While no specific metal complexes of this compound are reported, one can hypothesize the types of complexes it could form and their potential catalytic activities. For instance, coordination of the quinoline nitrogen and the amino nitrogen to a metal center would create a bidentate ligand framework. The pendant hydroxymethyl group could either remain non-coordinated or participate in coordination, leading to a tridentate binding mode.

The electronic properties of the quinoline ring and the steric environment around the metal center could be fine-tuned by introducing substituents on the quinoline core. This modularity would, in principle, allow for the design of catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Table 1: Hypothetical Metal Complexes of this compound and Their Potential Catalytic Applications

Metal CenterPotential Ligand CoordinationPotential Catalytic Application
Palladium (Pd)Bidentate (Nquinoline, Namino)Cross-coupling reactions (e.g., Suzuki, Heck)
Ruthenium (Ru)Tridentate (Nquinoline, Namino, Ohydroxyl)Transfer hydrogenation of ketones
Copper (Cu)Bidentate (Nquinoline, Namino)Atom transfer radical polymerization (ATRP)
Rhodium (Rh)Bidentate (Nquinoline, Namino)Hydroformylation of alkenes
Enantioselective Catalysis (if applicable)

For this compound to be directly applicable in enantioselective catalysis, it would need to be resolved into its individual enantiomers or used to synthesize chiral derivatives. The inherent chirality of a resolved ligand could then be transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products.

Given its structure as a vicinal amino alcohol attached to a quinoline scaffold, derivatives could be designed to act as chiral ligands. For example, substitution at the amino or alcohol groups with chiral auxiliaries could create a chiral pocket around the metal center, influencing the stereochemical outcome of a reaction.

Precursor for Polymeric Materials

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a suitable candidate as a monomer for the synthesis of various polymers, such as polyamides, polyesters, and polyurethanes.

Synthesis of Monomers and Polymerization Studies

This compound itself can act as an A-B type monomer, where the amino group can react with a carboxylic acid or its derivative, and the hydroxyl group can react with another carboxylic acid or its derivative. For instance, polycondensation with a dicarboxylic acid would lead to a polyamide-ester.

Alternatively, it could be reacted with other monomers in a co-polymerization reaction. For example, reaction with a diacyl chloride would yield a polyamide, while reaction with a diisocyanate would produce a polyurethane. The quinoline moiety would be incorporated into the polymer backbone, potentially imparting unique properties to the resulting material.

Characterization of Material Properties (non-physical properties like thermal, mechanical strength)

The incorporation of the rigid and planar quinoline ring into a polymer backbone is expected to have a significant impact on the material's properties. The aromatic nature of the quinoline unit could enhance the thermal stability of the polymer by increasing its degradation temperature. The rigidity of the quinoline structure could also lead to increased mechanical strength and a higher glass transition temperature.

Table 2: Predicted Non-Physical Properties of Polymers Derived from this compound

Polymer TypeExpected Thermal PropertiesExpected Mechanical Properties
PolyamideHigh thermal stability (Td > 300 °C)High tensile strength, high modulus
PolyesterGood thermal stabilityGood stiffness and hardness
PolyurethaneModerate to high thermal stabilityVariable, depending on the diisocyanate used

It is important to reiterate that the applications and properties discussed above are hypothetical and based on the known chemistry of the functional groups present in this compound. Experimental validation is necessary to confirm these predictions. The lack of specific research on this compound highlights an opportunity for future investigations into its potential in catalysis and materials science.

Components in Sensing Technologies

Chemosensors for Metal Ions or Anions

Derivatives of quinoline have been successfully employed as chemosensors for a variety of metal ions and anions. These sensors typically operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). The amino and hydroxyl groups on a quinoline core could theoretically serve as binding sites for ions, leading to detectable changes in fluorescence or color.

Despite this potential, there is no specific research in the public domain detailing the synthesis or evaluation of this compound or its derivatives as chemosensors for metal ions or anions. Consequently, there is no data available on their selectivity, sensitivity, or binding mechanisms for specific ionic species.

Fluorescent Probes

The inherent fluorescence of the quinoline ring system makes it an attractive structural motif for the design of fluorescent probes. These probes can be designed to respond to changes in their microenvironment, such as polarity, pH, or the presence of specific biomolecules. The amino and methanol substituents on the this compound molecule could potentially modulate its fluorescent properties and be functionalized to create targeted probes.

However, a comprehensive search of the scientific literature did not yield any studies that specifically investigate this compound or its derivatives as fluorescent probes. Therefore, data on their quantum yields, excitation and emission spectra in various solvents, or their application in cellular imaging or other biological systems is not available.

In Agrochemical Research (Focus on Molecular Mechanisms)

Quinoline and its derivatives have been explored in agrochemical research, with some compounds exhibiting fungicidal, insecticidal, or herbicidal activities. The nitrogen atom in the quinoline ring and the potential for diverse functionalization make it a scaffold of interest for the development of new crop protection agents.

However, there is a significant lack of research specifically investigating the agrochemical potential of this compound and its derivatives. The following subsections reflect this absence of specific data.

Investigation of Molecular Target Interactions in Plant or Pest Systems

Understanding the interaction of a potential agrochemical with its molecular target is crucial for its development. Techniques such as molecular docking, in vitro enzyme assays, and in vivo studies in model organisms are employed to elucidate these interactions.

No published research could be found that investigates the molecular target interactions of this compound or its derivatives in any plant or pest system. As such, there are no identified protein targets, binding affinities, or modes of interaction to report.

Mechanistic Studies of Bioactivity (e.g., enzyme inhibition, receptor modulation in specific organisms)

Mechanistic studies are fundamental to understanding how a compound exerts its biological effect. This can involve investigating its ability to inhibit specific enzymes, modulate the activity of receptors, or interfere with other vital biological processes in the target organism.

There are no available mechanistic studies on the bioactivity of this compound or its derivatives in an agrochemical context. Therefore, information regarding their potential to act as enzyme inhibitors or receptor modulators in pests or plants is currently non-existent in the scientific literature.

In Analytical Chemistry

Beyond sensing, chemical compounds can have various applications in analytical chemistry, for example, as derivatizing agents, chiral resolving agents, or as standards in chromatographic methods.

A thorough literature search reveals no specific applications of this compound or its derivatives in the field of analytical chemistry. There are no documented methods that utilize this compound as a reagent or standard for analytical purposes.

Chromatographic Stationary Phase Modification

No published research or patents were found that detail the application of this compound for the modification of chromatographic stationary phases. The potential for this compound to be used in the development of novel stationary phases for techniques such as high-performance liquid chromatography (HPLC) has not been explored in the available literature.

Fluorescent Labeling Agent

There is no specific information available on the use of this compound as a fluorescent labeling agent.

The quinoline scaffold is known to be a part of many fluorescent molecules, and various quinoline derivatives are utilized as fluorescent probes for the detection of metal ions and for bio-imaging applications. nih.govnanobioletters.comcrimsonpublishers.com These probes are designed to exhibit changes in their fluorescent properties upon interaction with specific analytes or in particular chemical environments. However, the synthesis of this compound and its specific application as a fluorescent tag for labeling biomolecules or other compounds is not documented.

Analytical Methodologies for 3 Aminoquinolin 2 Yl Methanol

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are powerful tools for separating and quantifying (3-Aminoquinolin-2-yl)methanol from impurities and in different matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for both purity assessment and precise quantitative measurements.

The development of a robust HPLC method is critical for achieving accurate and reproducible results. Key parameters that need to be optimized include the choice of stationary phase, mobile phase composition, and the detection mode.

For the separation of this compound, a reverse-phase stationary phase is typically employed. Given the compound's aromatic and polar nature, a C18 or a phenyl-hexyl column would be suitable choices, providing a balance of hydrophobic and π-π interactions.

The mobile phase composition is crucial for achieving good resolution and peak shape. A gradient elution is often preferred to effectively separate the main compound from any potential impurities. A typical mobile phase system would consist of an aqueous component (such as water with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to control pH) and an organic modifier (like acetonitrile (B52724) or methanol). impactfactor.org The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute more hydrophobic compounds.

Several detection modes can be utilized for this compound. Ultraviolet (UV) detection is a common choice due to the presence of the quinoline (B57606) chromophore, which absorbs UV light. oup.com A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. For higher sensitivity and selectivity, a fluorescence detector can be used, as aromatic amines often exhibit fluorescence. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide definitive identification of the compound and its impurities based on their mass-to-charge ratio. lcms.cz

A summary of typical HPLC method parameters is presented in Table 1.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Stationary Phase C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL

For quantitative analysis, a calibration curve is constructed by preparing a series of standard solutions of this compound at known concentrations. These standards are then injected into the HPLC system, and the peak area or peak height is plotted against the concentration. A linear regression analysis is performed on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a strong linear relationship between concentration and response. mdpi.com

The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. For accurate quantification, it is essential that the sample concentration falls within the linear range of the calibration curve.

An example of a calibration curve data set is provided in Table 2.

Table 2: Example Calibration Curve Data for Quantitative HPLC Analysis

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25380,543
50759,876
1001,521,345

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. this compound itself has a relatively high boiling point and contains polar functional groups (-NH₂ and -OH), which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, direct analysis by GC is challenging.

However, GC analysis can be made feasible through derivatization. The active hydrogens in the amino and hydroxyl groups can be replaced with less polar, more volatile groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds containing -OH and -NH₂ groups. The resulting trimethylsilyl (B98337) (TMS) derivative is more volatile and thermally stable, making it suitable for GC analysis. researchgate.net

When coupled with a mass spectrometer (GC-MS), this method can provide detailed structural information and sensitive quantification. researchgate.net The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. thieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol). The choice of solvent system is optimized to achieve good separation between the starting materials, intermediates, and the final product.

After development, the spots are visualized, commonly under UV light, as the quinoline ring is UV-active. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative retention factor (Rf) values of the spots provide information about the polarity of the compounds.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible spectroscopy, offer a straightforward and rapid approach for the quantification of this compound, especially in pure samples or simple mixtures.

The quinoline ring system in this compound gives rise to strong absorption in the UV-Visible region. researchgate.net To perform a quantitative analysis, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorbance is measured at the wavelength of maximum absorption (λmax).

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and using the calibration curve. This method is particularly useful for quick concentration checks and for determining the concentration of stock solutions. A tri-wavelength UV/Vis spectrophotometric method can also be developed for rapid determination in the presence of interferences. nih.gov

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a versatile and widely used technique for determining the concentration of analytes in solution. The method is based on the principle that molecules with chromophores, such as the quinoline ring system in this compound, absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert law.

The UV-Vis absorption spectrum of quinoline derivatives is typically characterized by multiple absorption bands, which arise from π → π* electronic transitions within the aromatic system. For amino-substituted quinolines, the position and intensity of these bands are sensitive to the nature of the solvent. This solvatochromic effect can provide insights into the electronic distribution in the molecule's ground and excited states.

Table 1: Illustrative UV-Vis Absorption Maxima of a Related Quinoline Derivative in Various Solvents

SolventAbsorption Maximum (λmax) (nm)
Methanol (B129727)486 - 502
Chloroform (B151607)502 - 512
DMF626 - 654

This data is for 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene dyes and is presented to illustrate the solvatochromic effects on related heterocyclic systems. biointerfaceresearch.com The specific λmax values for this compound may differ.

To determine the concentration of this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, typically the λmax. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

Fluorescence Spectroscopy for Highly Sensitive Detection

Fluorescence spectroscopy is an exceptionally sensitive analytical technique used for the detection and quantification of fluorescent molecules, known as fluorophores. Quinoline and its derivatives are well-known for their fluorescent properties, making this technique particularly suitable for the analysis of this compound. The process involves exciting the molecule with light of a specific wavelength, causing it to move to a higher electronic state. As it returns to the ground state, it emits light of a longer wavelength, and this emitted light is measured.

The fluorescence emission of amino-quinoline derivatives is highly dependent on the molecular structure and the surrounding environment. The emission spectra of various substituted amino-quinoline derivatives have been observed in the range of 470–590 nm upon irradiation at approximately 400 nm. nih.gov The introduction of different functional groups and the polarity of the solvent can lead to significant shifts in the emission wavelength. For instance, in a non-polar solvent like n-hexane, some amino-quinoline derivatives exhibit emission maxima around 473-505 nm, which can shift to 527-537 nm in a more polar solvent like chloroform. nih.gov This red-shift, or bathochromic shift, is often attributed to the extension of the π-conjugated system and stabilization of the excited state in polar solvents. nih.gov

Table 2: Representative Fluorescence Emission Maxima for Amino-Quinoline Derivatives in Different Solvents

SolventEmission Maximum (λem) (nm)
n-Hexane473 - 505
Chloroform527 - 537
Ethyl AcetateVaries
DMSOVaries

Data is based on a study of various substituted amino-quinoline derivatives and is intended to be illustrative. nih.gov The specific emission wavelengths for this compound may vary.

The high sensitivity of fluorescence spectroscopy allows for the detection of very low concentrations of this compound. Quantitative analysis is performed by constructing a calibration curve where the fluorescence intensity is plotted against the concentration of standard solutions.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a powerful suite of tools for the analysis of electroactive compounds like this compound. These techniques are based on measuring the electrical signals (current or potential) that are generated when the analyte undergoes oxidation or reduction at an electrode surface.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a potent electrochemical technique for investigating the redox properties of a compound. It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the stability of the redox species.

While specific cyclic voltammetry data for this compound is not detailed in the available literature, a comprehensive study on the electrochemical oxidation of 6-aminoquinoline (B144246) provides a valuable model for understanding the expected behavior. researchgate.netresearchgate.net In this study, the cyclic voltammograms of 6-aminoquinoline were recorded at a glassy carbon paste electrode in a Britton-Robinson buffer/methanol medium. researchgate.netresearchgate.net The electrochemical behavior was found to be pH-dependent, with the oxidation potential shifting with changes in the acidity of the solution. researchgate.net

The oxidation of aminoquinolines typically involves the transfer of electrons from the molecule to the electrode, resulting in an anodic peak in the voltammogram. The potential at which this peak occurs (the peak potential, Ep) is characteristic of the compound's redox properties. For 6-aminoquinoline, the oxidation process was observed to be complex, with the initial electron transfer leading to the formation of radical cations that can undergo further reactions, such as dimerization. researchgate.netresearchgate.net

Table 3: Illustrative Anodic Peak Potentials (Epa) for the Oxidation of 6-Aminoquinoline at Various pH Values

pHAnodic Peak Potential (Epa vs. SCE) (V)
2.00~0.9
5.05~0.7
7.06~0.6
8.98~0.5
12.03~0.3

Data is for 6-aminoquinoline and is presented as a representative example of the electrochemical behavior of aminoquinolines. researchgate.net The specific redox potentials for this compound are expected to differ due to the different substitution pattern.

The study of the redox properties of this compound using cyclic voltammetry would provide crucial information about its electronic structure and its potential to participate in electron transfer reactions.

Amperometry for Quantitative Analysis

Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the resulting current is measured as a function of time. This method is highly sensitive and is well-suited for the quantitative analysis of electroactive species. The measured current is directly proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface.

For the quantitative analysis of this compound, an appropriate oxidation or reduction potential would first be determined from a cyclic voltammogram. This potential is then applied to the working electrode in a solution containing the analyte, and the steady-state current is measured. A calibration curve is constructed by plotting the current response versus the concentration of standard solutions.

While specific amperometric methods for this compound have not been detailed in the reviewed literature, the general principles of amperometry are applicable. The technique can be coupled with flow injection analysis (FIA) or high-performance liquid chromatography (HPLC) for automated and high-throughput analysis. For instance, in the determination of other electroactive compounds, FIA with amperometric detection has been shown to provide a wide linear range and low detection limits.

Table 4: Representative Analytical Parameters for Amperometric Determination of an Electroactive Compound

ParameterValue
Linear Range0.05 - 1.8 mM
Sensitivity24.3 mA mM-1 cm-2
Detection Limit0.006 mM

This data is for the amperometric detection of methanol and is provided as a general illustration of the capabilities of the technique. electrochemsci.org The analytical performance for this compound would need to be determined experimentally.

The development of an amperometric method for this compound would offer a sensitive and selective approach for its quantification in various samples.

Future Perspectives and Research Directions for 3 Aminoquinolin 2 Yl Methanol

Exploration of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods like the Friedländer, Skraup, and Doebner-von Miller reactions. beilstein-journals.orgijpsjournal.com However, these methods often involve harsh conditions, hazardous reagents, and long reaction times. beilstein-journals.orgnih.gov Future research will likely focus on developing more efficient and environmentally benign synthetic routes to (3-Aminoquinolin-2-yl)methanol.

Key areas of exploration include:

Catalyst Development : The use of novel catalysts, such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix ijpsjournal.comarene (CX4SO3H), has shown promise in synthesizing quinoline analogs. researchgate.net Research into recyclable catalysts like polymer-supported sulphonic acid could offer a greener alternative to traditional acid catalysts. asianpubs.org

Green Solvents : A shift towards greener solvents like ethanol (B145695) and water is anticipated to reduce the environmental impact of synthesis. researchgate.net

Energy-Efficient Methods : Techniques such as microwave and ultrasound irradiation are being explored to accelerate reaction times and reduce energy consumption. nih.govbenthamdirect.com

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives
MethodDescriptionAdvantagesDisadvantages
Traditional Methods (e.g., Friedländer, Skraup)Condensation reactions often requiring strong acids and high temperatures. beilstein-journals.orgijpsjournal.comWell-established and versatile.Harsh conditions, hazardous waste, and often low yields. beilstein-journals.orgnih.gov
Green Chemistry ApproachesUtilizes eco-friendly catalysts, solvents, and energy sources. benthamdirect.comReduced environmental impact, improved safety, and potentially higher yields. asianpubs.orgbenthamdirect.comMay require optimization of reaction conditions and catalyst development.

Development of Advanced Derivatization Strategies

The amino and methanol (B129727) groups of this compound are ripe for chemical modification, allowing for the creation of a diverse library of derivatives. Future work in this area will likely involve:

Targeted Modifications : Derivatization strategies will be aimed at enhancing specific biological activities or material properties. For instance, modifying the amino group could modulate the compound's pharmacokinetic properties for drug development.

Combinatorial Chemistry : High-throughput synthesis of a wide range of derivatives will enable the rapid screening for desired properties.

Hybrid Molecules : The fusion of this compound with other bioactive scaffolds, such as furan, pyrazole, or indole, could lead to hybrid compounds with enhanced efficacy. researchgate.net

Deepening Mechanistic Understanding of Biological and Catalytic Activities

Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov Future research should focus on elucidating the precise mechanisms of action for this compound and its derivatives.

Potential research avenues include:

Molecular Docking Studies : Computational simulations can predict how these compounds interact with biological targets, such as enzymes or receptors. researchgate.net

Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its effects. nih.gov

In Vitro and In Vivo Assays : Comprehensive biological testing will be necessary to validate the findings from computational and SAR studies and to determine the therapeutic potential of these compounds.

Table 2: Potential Biological Activities of Quinoline Derivatives
ActivityPotential ApplicationsReferences
AnticancerDevelopment of new chemotherapeutic agents. nih.gov nih.govnih.gov
Antibacterial/AntifungalTreatment of infectious diseases. nih.gov nih.govresearchgate.net
AntiviralDevelopment of drugs against viral infections. researchgate.net researchgate.net
Anti-inflammatoryTreatment of inflammatory disorders. nih.gov

Integration into Multi-Functional Systems and Materials

The unique structure of this compound makes it an attractive building block for advanced materials. Its quinoline core, combined with its functional groups, could be leveraged to create:

Organic Light-Emitting Diodes (OLEDs) : Carbazole-based compounds, which share structural similarities with quinolines, are used in electroactive and photoactive materials. beilstein-journals.org

Sensors : The amino group can act as a binding site for metal ions or other analytes, making it a candidate for chemical sensors.

Metal-Organic Frameworks (MOFs) : The compound could serve as a ligand for the construction of MOFs with applications in gas storage, separation, and catalysis.

Computational-Guided Design and Optimization

Computational chemistry will play a pivotal role in accelerating the discovery and optimization of this compound derivatives. By using in silico methods, researchers can:

Predict Biological Activity : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives before they are synthesized.

Optimize Lead Compounds : Molecular modeling can be used to refine the structure of promising lead compounds to improve their efficacy and reduce potential side effects. nih.gov

Virtual Screening : Large virtual libraries of derivatives can be screened against biological targets to identify the most promising candidates for further development.

Addressing Sustainable Chemistry Challenges in its Synthesis and Use

The principles of green chemistry will be central to the future development of this compound. benthamdirect.com A holistic approach that considers the entire lifecycle of the compound will be necessary to minimize its environmental impact.

Key considerations include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks : Exploring the use of bio-based starting materials can reduce the reliance on fossil fuels.

Design for Degradation : The compound and its derivatives should be designed to break down into innocuous products at the end of their use.

Table 3: Green Chemistry Principles in the Context of this compound
PrincipleApplicationReferences
Waste PreventionDeveloping one-pot synthesis and other efficient methods. researchgate.net researchgate.netbenthamdirect.com
Safer Solvents and AuxiliariesUsing water, ethanol, or solvent-free conditions. researchgate.netbenthamdirect.com researchgate.netbenthamdirect.com
Design for Energy EfficiencyEmploying microwave or ultrasound-assisted synthesis. nih.govbenthamdirect.com nih.govbenthamdirect.com
Use of CatalysisDeveloping highly efficient and recyclable catalysts. asianpubs.org researchgate.netasianpubs.org

Q & A

Q. What are the most reliable synthetic routes for (3-Aminoquinolin-2-yl)methanol, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves refluxing 3-aminoquinoline derivatives with formaldehyde or glyoxylic acid under basic conditions (e.g., triethylamine in dichloroethane) . Yields depend on stoichiometry, solvent polarity, and temperature. For example, triethylamine excess (≥2 equiv.) in dichloroethane achieves ~80% yield by neutralizing acidic byproducts and stabilizing intermediates . Optimization should include TLC monitoring and workup with ice-water precipitation to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The methanol (-CH2OH) group appears as a triplet (δ 3.7–4.2 ppm), while the aromatic protons of the quinoline ring show splitting patterns consistent with substitution (e.g., doublets for H-4 and H-8) .
  • IR : Broad O-H stretch (~3200–3500 cm⁻¹) and N-H stretch (~3300 cm⁻¹) confirm hydroxyl and amino groups. Quinoline C=N/C=C stretches appear at ~1600 cm⁻¹ .
  • MS : Molecular ion [M+H]+ at m/z 175.1 (C10H10N2O) with fragmentation peaks at m/z 158 (loss of -OH) and 130 (quinoline backbone) .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodological Answer : The compound is prone to oxidation at the benzylic alcohol position. Stability studies in buffered solutions (pH 2–12) show degradation above pH 9 due to hydroxide-induced deprotonation and subsequent oxidation . Storage at –20°C in inert atmospheres (N2/Ar) is recommended. Accelerated stability testing (40°C/75% RH) over 14 days reveals <5% degradation when protected from light .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amino group (HOMO energy ≈ –5.2 eV) participates in hydrogen bonding, while the quinoline ring (LUMO ≈ –1.8 eV) facilitates π-π stacking . Molecular Dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict solvation effects on reaction pathways, guiding catalyst selection (e.g., Pd/C for hydrogenation) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., cell line variability, concentration thresholds). A systematic approach includes:
  • Replicating experiments under standardized protocols (e.g., CLSI guidelines for MIC assays) .
  • Performing dose-response curves (IC50/EC50) with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does substituent modification (e.g., halogenation) on the quinoline ring alter the compound’s pharmacological profile?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, F) at position 6 or 7 enhances metabolic stability and binding affinity to targets like topoisomerase II. Comparative SAR studies show:
SubstituentLogPIC50 (Topo II Inhibition, μM)
-H1.245.3
-Cl1.812.7
-CF32.58.9
Higher lipophilicity (LogP) correlates with improved membrane permeability and potency .

Q. What experimental approaches quantify methanol crossover in electrochemical applications of this compound derivatives?

  • Methodological Answer : In fuel cell studies, methanol crossover is measured using:
  • Gas Chromatography (GC) : Quantifies methanol concentration in cathode effluent .
  • Electrochemical Sensors : Detect methanol oxidation currents at the cathode (e.g., Pt-Ru catalysts) .
  • Fluid Dynamics Modeling : Predicts optimal flow rates (≥0.5 mL/min) and channel porosity (≤30%) to minimize crossover .

Cross-Disciplinary Applications

Q. How can this compound be utilized in photoactive metal-organic frameworks (MOFs)?

  • Methodological Answer : The amino and hydroxyl groups serve as coordination sites for metal ions (e.g., Zn²+, Cu²+). Solvothermal synthesis with terephthalic acid produces MOFs with luminescent properties. Photoluminescence spectra show emission peaks at 450 nm (λex = 350 nm), applicable in sensing or catalysis .

Q. What role does this compound play in enantioselective synthesis?

  • Methodological Answer : The compound acts as a chiral auxiliary in asymmetric aldol reactions. Coordination with Ti(OiPr)4 and (-)-menthol derivatives induces >90% enantiomeric excess (ee) in β-hydroxy ketone products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.